molecular formula C11H16ClFN2O B2551017 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride CAS No. 2172605-22-8

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

カタログ番号: B2551017
CAS番号: 2172605-22-8
分子量: 246.71
InChIキー: JYJNBTWPEWZWNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H16ClFN2O and its molecular weight is 246.71. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJNBTWPEWZWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172605-22-8
Record name 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, a substituted phenylpiperazine derivative. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related and well-characterized arylpiperazines to build a scientifically grounded hypothesis of its pharmacological profile. It is anticipated that this compound primarily interacts with serotonergic and dopaminergic systems, a hallmark of the arylpiperazine class. This guide delves into the predicted pharmacodynamics, including its likely engagement with 5-HT and dopamine receptor subtypes, and outlines detailed experimental protocols for the empirical validation of these hypotheses. The content is structured to provide a robust framework for researchers initiating investigations into this and similar novel psychoactive compounds.

Introduction: The Arylpiperazine Scaffold and the Significance of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

The piperazine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of numerous centrally active therapeutic agents.[1][2] When incorporated into an arylpiperazine structure, this scaffold frequently confers affinity for a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[3] This has led to the development of a diverse array of drugs targeting neuropsychiatric and neurological disorders.

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS Number: 2172605-22-8) is a distinct member of this class, characterized by a 2-fluoro and 3-methoxy substitution pattern on the phenyl ring.[4] While specific pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to well-studied arylpiperazines, such as 1-(2-methoxyphenyl)piperazine (oMeOPP), allows for the formulation of a strong predictive framework for its mechanism of action. The introduction of a fluorine atom is a common medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.[5] This guide will, therefore, extrapolate from the known pharmacology of its structural analogs to propose a likely mechanistic profile for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

Table 1: Chemical and Physical Properties of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

PropertyValue
CAS Number 2172605-22-8
Molecular Formula C₁₁H₁₆ClFN₂O
Molecular Weight 246.71 g/mol
Appearance Predicted to be a solid
Solubility Predicted to be soluble in water and polar organic solvents

Predicted Pharmacodynamics: A Multi-Target Profile Centered on Serotonin and Dopamine Receptors

Based on the extensive body of research on arylpiperazines, the primary pharmacological activity of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is predicted to be mediated through its interaction with serotonin and dopamine receptors. The specific substitutions on the phenyl ring are expected to fine-tune its affinity and functional activity at these targets.

Interaction with the Serotonergic System

The serotonergic system is a critical modulator of mood, cognition, and behavior, and a primary target for many psychoactive drugs. Arylpiperazines commonly exhibit significant affinity for various 5-HT receptor subtypes.

  • 5-HT₁ₐ Receptor: The structural analog, 1-(2-methoxyphenyl)piperazine, is a known potent partial agonist at the 5-HT₁ₐ receptor.[3] It is highly probable that 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride retains this activity. The 5-HT₁ₐ receptor is an autoreceptor on serotonergic neurons and a heteroreceptor on other neuronal populations. Partial agonism at this receptor can lead to a reduction in serotonergic neuronal firing and is associated with anxiolytic and antidepressant effects.

  • 5-HT₂ₐ Receptor: Many arylpiperazines also interact with the 5-HT₂ₐ receptor, often as antagonists or partial agonists.[1] Antagonism at this receptor is a key mechanism of action for several atypical antipsychotic drugs. The fluorine and methoxy substituents on the phenyl ring of the topic compound will likely influence its affinity and efficacy at this receptor.

Interaction with the Dopaminergic System

The dopaminergic system is central to reward, motivation, and motor control. Dysregulation of this system is implicated in psychosis, addiction, and Parkinson's disease.

  • Dopamine D₂-like Receptors (D₂, D₃, D₄): Arylpiperazines are frequently investigated for their activity at D₂-like receptors.[6] The nature of the interaction can range from agonism to antagonism. For instance, some fluorinated N-phenylpiperazine analogs have been shown to possess high affinity for the D₃ receptor, with varying degrees of selectivity over the D₂ receptor.[6][7] Given the therapeutic interest in D₃ receptor modulators for conditions like addiction and schizophrenia, it is plausible that 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride may exhibit significant affinity for this receptor subtype.[8]

The following diagram illustrates the predicted primary signaling pathways engaged by 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, based on its structural relationship to known arylpiperazines.

Predicted_Signaling_Pathways Predicted Signaling Pathways of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride cluster_compound 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl cluster_receptors Primary Receptor Targets cluster_downstream Downstream Effects Compound 1-(2-F-3-MeO-phenyl)piperazine 5HT1A 5-HT₁ₐ Receptor Compound->5HT1A Predicted Partial Agonist 5HT2A 5-HT₂ₐ Receptor Compound->5HT2A Predicted Antagonist/Partial Agonist D2_like D₂/D₃/D₄ Receptors Compound->D2_like Predicted Ligand (Agonist/Antagonist) cAMP_inhibition Inhibition of adenylyl cyclase (↓ cAMP) 5HT1A->cAMP_inhibition Gαi/o coupling PLC_activation Activation of Phospholipase C (↑ IP₃, DAG, Ca²⁺) 5HT2A->PLC_activation Gαq/11 coupling D2_like->cAMP_inhibition Gαi/o coupling Neuronal_activity Modulation of Neuronal Activity cAMP_inhibition->Neuronal_activity PLC_activation->Neuronal_activity

Caption: Predicted primary receptor targets and downstream signaling pathways.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, a series of in vitro assays are required. The following protocols provide a robust framework for characterizing its interaction with serotonin and dopamine receptors.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride for human 5-HT₁ₐ, 5-HT₂ₐ, and D₂, D₃, and D₄ receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate assay buffer for each receptor type (e.g., Tris-HCl based buffers with specific ions and additives).

  • Radioligand Selection:

    • 5-HT₁ₐ: [³H]-8-OH-DPAT

    • 5-HT₂ₐ: [³H]-Ketanserin or [³H]-Spiperone

    • D₂/D₃/D₄: [³H]-Spiperone or [³H]-Raclopride

  • Competition Binding Assay:

    • Incubate a fixed concentration of the selected radioligand with increasing concentrations of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride in the presence of the receptor-containing membranes.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound - Assay Buffer start->prepare_reagents incubation Incubate Radioligand, Test Compound, and Membranes prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Liquid Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Determine IC₅₀ - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for radioligand binding assays.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Objective: To assess the functional activity of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride at 5-HT₁ₐ (Gαi/o) and D₂-like (Gαi/o) receptors.

Methodology:

  • Cell Culture: Use cell lines stably expressing the receptor of interest (e.g., CHO or HEK293).

  • Assay Principle:

    • For Gαi/o coupled receptors, pre-stimulate the cells with forskolin to increase intracellular cAMP levels. Agonist activation of the receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP.

    • For Gαs coupled receptors (if applicable), agonist activation will directly stimulate adenylyl cyclase, leading to an increase in cAMP.

  • Procedure:

    • Plate the cells in a suitable microplate format.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gαi/o assays, add forskolin.

    • Add increasing concentrations of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

    • Incubate for a defined period at 37°C.

  • cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist Mode: Generate dose-response curves to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist. Determine the IC₅₀ and calculate the Kb (antagonist dissociation constant) using the Schild equation.

Objective: To assess the functional activity of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride at the 5-HT₂ₐ receptor (Gαq/11).

Methodology:

  • Cell Culture: Use cell lines stably expressing the 5-HT₂ₐ receptor.

  • Assay Principle: Activation of Gαq/11 coupled receptors stimulates phospholipase C, leading to the production of inositol phosphates (IPs).

  • Procedure:

    • Label the cells with [³H]-myo-inositol overnight.

    • Wash the cells and pre-incubate with LiCl to inhibit inositol monophosphatase.

    • Add increasing concentrations of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

    • Incubate for a defined period at 37°C.

  • IP Quantification: Lyse the cells and isolate the [³H]-IPs using ion-exchange chromatography. Measure the radioactivity using a liquid scintillation counter. Alternatively, use a non-radioactive IP-One HTRF assay kit.

  • Data Analysis: Similar to the cAMP assay, determine the EC₅₀ and Emax for agonist activity or the IC₅₀ and Kb for antagonist activity.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic profile of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride will be influenced by its physicochemical properties. The presence of the fluorine atom may enhance metabolic stability by blocking potential sites of metabolism on the phenyl ring. The piperazine ring is susceptible to N-dealkylation and other metabolic transformations. The methoxy group may undergo O-demethylation. In vivo studies in animal models would be necessary to determine its oral bioavailability, brain penetration, and metabolic fate.

Conclusion and Future Directions

While direct experimental data for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride remains to be published, a strong, evidence-based prediction of its mechanism of action can be formulated based on the extensive knowledge of the arylpiperazine pharmacophore. It is highly likely that this compound acts as a multi-target ligand, primarily interacting with serotonin (5-HT₁ₐ and 5-HT₂ₐ) and dopamine (D₂-like) receptors. The specific fluorine and methoxy substitutions are anticipated to modulate its affinity and functional activity at these targets, potentially leading to a unique pharmacological profile.

The experimental protocols detailed in this guide provide a clear path for researchers to empirically validate these predictions. A thorough characterization of its binding affinities and functional activities at a panel of relevant CNS receptors is the critical next step in elucidating the precise mechanism of action of this novel compound. Such studies will be instrumental in determining its potential therapeutic applications in the field of neuropsychiatric and neurological disorders.

References

  • 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride — Chemical Substance Information. (n.d.).
  • Exploratory hypoactivity induced by m-trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (m-CPP). (1989). J Neural Transm Park Dis Dement Sect, 1(3), 207-18.
  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • [(18)F]-labeled 2-methoxyphenylpiperazine derivative as a potential brain positron emission tomography imaging agent. (2009).
  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. (2011). J Med Chem, 54(5), 1433-46.
  • Piperazine-substituted benzothiophenes for treatment of mental disorders. (2016).
  • Two novel and potent 3-[(o-methoxyphenyl)piperazinylethyl]-5-phenylthien. (2001). Bioorg Med Chem Lett, 11(9), 1149-52.
  • Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. (2004). J Med Chem, 47(19), 4684-92.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3169.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2019). Curr Med Chem, 26(21), 3894-3913.
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. (n.d.). Benchchem.
  • Synthesis and evaluation of F-18 labeled dopamine-D3 receptor antagonist, 1-(4-dichlorophenyl)-[4-[bis(4-fluorophenyl)methoxy]butyl]piperazine. (2006). J Nucl Med, 47(supplement 1), 79P.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2023). J Med Chem, 66(18), 12694-12707.
  • Drug candidates with blockbuster potential for CNS diseases. (2024). Drug Target Review.
  • 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org.
  • Metabolic interactions with piperazine-based 'party pill' drugs. (2009). Drug Test Anal, 1(3), 125-31.
  • Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H 2 O 2 - and Aβ 1-42 -Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. (2019). Molecules, 24(12), 2314.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Front Pharmacol, 13, 837555.
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). J Enzyme Inhib Med Chem, 38(1), 2195000.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(24), 8089.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2020). J Med Chem, 63(24), 15803-15822.
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Molecules, 27(7), 2246.
  • United States Patent (19). (1979).
  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (2022). PolyU Institutional Research Archive.
  • Sodium and calcium salts of dihydroquinazoline derivative and use thereof as antiviral agents. (2017).

Sources

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Introduction

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a substituted arylpiperazine derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The piperazine moiety is a versatile scaffold present in numerous clinically approved drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[2] The incorporation of a fluorinated methoxyphenyl group suggests a strategic design aimed at modulating receptor affinity, selectivity, and metabolic stability, making it a promising candidate for the development of novel therapeutics targeting the central nervous system (CNS).

This technical guide provides a comprehensive overview of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, synthesized from available data on the compound and its structural analogs. It is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, a plausible synthetic route, its prospective pharmacological profile based on its structural class, and robust analytical methods for its characterization.

Molecular Profile and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, we can compile its core identifiers and predict certain properties based on its structure and data from close analogs.

PropertyValueSource
IUPAC Name 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride[3]
CAS Number 2172605-22-8[3]
Molecular Formula C₁₁H₁₆ClFN₂OCalculated
Molecular Weight 246.71 g/mol Calculated from Base
Monoisotopic Mass 210.11684 Da (Free Base)[4]
Appearance White to off-white solid (Expected)Inferred from analogs[5][6]
Predicted XlogP 1.5[4]
Melting Point Not available (Analog: 1-(2-methoxyphenyl)piperazine HCl, 217-219 °C)[7]
Solubility Expected to be soluble in water and methanol. (Analog: 1-(2-methoxyphenyl)piperazine HCl is very soluble in water and freely soluble in methanol)Inferred from analogs[6]

Synthesis and Purification

The synthesis of arylpiperazines is a well-established area of organic chemistry.[2][8] A common and effective method involves the cyclocondensation reaction between an appropriate aniline derivative and bis(2-chloroethyl)amine hydrochloride.[8][9] This approach is efficient for producing the desired hydrochloride salt in a single primary step.

Proposed Synthetic Pathway

The most direct synthesis for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride involves the reaction of 2-Fluoro-3-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process A 2-Fluoro-3-methoxyaniline C Condensation Reaction (e.g., n-Butanol, Reflux) A->C B Bis(2-chloroethyl)amine HCl B->C D Reaction Work-up (Cooling & Filtration) C->D Crude Product E Purification (Recrystallization) D->E F 1-(2-Fluoro-3-methoxyphenyl) piperazine HCl E->F Purified Product

Caption: Proposed synthesis workflow for 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl.

Experimental Protocol: Synthesis

Causality: This protocol is based on established methods for similar arylpiperazines.[9] The use of a high-boiling solvent like n-butanol or diethyleneglycol monomethyl ether facilitates the high temperatures required for the condensation and cyclization to proceed efficiently. The product precipitates as the hydrochloride salt upon cooling or addition of an anti-solvent, simplifying isolation.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Fluoro-3-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.05 eq), and a suitable solvent (e.g., n-butanol, ~5 mL per mmol of aniline).

  • Condensation: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly. If not, slowly add a non-polar solvent like diethyl ether to induce precipitation.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold diethyl ether to remove residual solvent and impurities.

  • Recrystallization: For higher purity, recrystallize the product from a suitable solvent system, such as methanol/diethyl ether.

  • Drying: Dry the final white crystalline product under vacuum to yield 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

Prospective Pharmacological Profile

While specific in-vitro or in-vivo data for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is not extensively documented, its structure strongly suggests activity within the central nervous system. The arylpiperazine pharmacophore is a cornerstone for ligands targeting serotonergic and dopaminergic G-protein coupled receptors (GPCRs).[7][10]

Mechanism of Action (Hypothesized)

The primary mechanism of action is expected to involve modulation of neurotransmitter receptors.

  • Serotonin (5-HT) Receptors: Arylpiperazines frequently exhibit high affinity for various 5-HT receptor subtypes, such as 5-HT₁ₐ and 5-HT₂ₐ.[7] These receptors are integral to mood, anxiety, and cognition. The specific substitution pattern (fluoro and methoxy groups) on the phenyl ring will finely tune the affinity and selectivity for these subtypes.

  • Dopamine (D₂) Receptors: The parent compound, 1-(2-methoxyphenyl)piperazine, is known to be an effective blocker of dopaminergic receptors.[10] This activity is central to the mechanism of many antipsychotic medications. It is highly probable that the target compound retains some affinity for dopamine receptors.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT or Dopamine Receptor (GPCR) G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates/Inhibits Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Ligand Arylpiperazine Ligand Ligand->Receptor Binds (Agonist/Antagonist) Cellular_Response Cellular Response (e.g., Altered Neuronal Firing) Second_Messenger->Cellular_Response

Caption: Potential GPCR signaling pathway modulated by arylpiperazine compounds.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of any synthesized compound. Standard chromatographic and spectroscopic methods are well-suited for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

Analytical_Workflow cluster_methods Analytical Techniques A Sample Preparation (Dissolve in Methanol/Water) B Method Selection A->B C HPLC-UV (Purity) B->C D GC-MS (Identity, Volatiles) B->D E NMR (Structure) B->E F Data Acquisition C->F D->F E->F G Data Analysis & Interpretation F->G H Certificate of Analysis G->H

Caption: General analytical workflow for compound characterization.

Protocol 1: Purity Determination by HPLC-UV

Causality: HPLC is the gold standard for purity analysis. A C18 reversed-phase column is chosen for its versatility in separating moderately polar compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the elution of the protonated amine. UV detection is effective due to the strong absorbance of the aromatic ring.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 water:acetonitrile.

Protocol 2: Identity Confirmation by GC-MS

Causality: GC-MS provides confirmation of molecular weight and a characteristic fragmentation pattern, serving as a fingerprint for the molecule. The free base is analyzed, as the hydrochloride salt is not volatile. A non-polar column like a 5% phenyl-methylpolysiloxane is suitable for this type of analyte.

  • Note: The sample must be analyzed as the free base. This can be achieved by dissolving the HCl salt in methanol and injecting directly, as the high temperature of the inlet port often dissociates the salt, or by a liquid-liquid extraction after basifying an aqueous solution of the salt.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1 mL/min.

  • Inlet Temperature: 260 °C.

  • Oven Program: Initial temp 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Protocol 3: Structural Elucidation by ¹H NMR

Causality: NMR spectroscopy provides unequivocal structural confirmation by mapping the chemical environment of each proton. Deuterated solvents like D₂O or DMSO-d₆ are used.

  • Expected Signals:

    • Aromatic Protons: Multiple signals between ~6.8-7.5 ppm, showing characteristic splitting patterns due to fluorine-hydrogen coupling.

    • Piperazine Protons: Two or more broad signals between ~3.0-4.0 ppm.

    • Methoxy Protons: A sharp singlet at ~3.9 ppm.

    • Amine Proton (NH): A broad, exchangeable proton, which may not be clearly visible in D₂O.

Safety and Handling

Based on notifications to the European Chemicals Agency (ECHA), 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is classified with the following hazards[3]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride emerges as a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its structure is rationally designed to interact with key CNS receptors, such as those for serotonin and dopamine. While specific biological data remains to be broadly published, the established pharmacology of the arylpiperazine class provides a strong foundation for its exploration in programs targeting psychiatric and neurological disorders. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce, purify, and characterize this compound, enabling further investigation into its therapeutic potential.

References

  • 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride — Chemical Substance Information . European Chemicals Agency (ECHA). [Link]

  • 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-piperazine hydrochloride, 97% . Aspira Chemical. [Link]

  • 1-(2-methoxyphenyl)piperazine hydrochloride is a... . Veerprabhu Chemicals. [Link]

  • Analytical Methods for the separation and identification of piperazines . Royal Society of Chemistry Publishing. [Link]

  • ANALYTICAL METHOD SUMMARIES . Eurofins. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]

  • 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride . PubChem. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . MDPI. [Link]

  • 1-(3-fluoro-4-methoxyphenyl)piperazine hydrochloride . Chemspace. [Link]

  • 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride (C11H15FN2O) . PubChemLite. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE Monograph . SWGDRUG.org. [Link]

  • A Review on Analytical Methods for Piperazine Determination . Scribd. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . ResearchGate. [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE . Inxight Drugs. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives . PubMed. [Link]

Sources

In Vitro Receptor Binding Affinity Profile of 1-(2-Fluoro-3-methoxyphenyl)piperazine: A Pharmacological and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylpiperazine scaffold is a cornerstone in the development of neuroactive therapeutics, serving as the core pharmacophore for numerous atypical antipsychotics, antidepressants, and anxiolytics. 1-(2-Fluoro-3-methoxyphenyl)piperazine is a structurally highly optimized derivative within this class. By combining an electron-withdrawing halogen (fluorine) and an electron-donating, sterically active moiety (methoxy) on the phenyl ring, this compound is engineered to exhibit a distinct polypharmacological profile.

This technical whitepaper outlines the structure-activity relationship (SAR) rationale behind the compound's receptor affinity, provides a predictive quantitative binding profile based on analogous pharmacophores, and details the rigorous, self-validating in vitro methodologies required to empirically determine its pharmacological fingerprint.

Structural Pharmacology & SAR Rationale

The binding affinity of 1-(2-Fluoro-3-methoxyphenyl)piperazine is dictated by three critical structural domains interacting with the orthosteric binding sites of G-protein coupled receptors (GPCRs):

  • The Piperazine Core (The Anchor): At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This positive charge is non-negotiable for monoamine GPCR binding, as it forms an essential electrostatic salt bridge with a highly conserved aspartic acid residue located in Transmembrane Domain 3 (TM3)—specifically Asp116 in the 5-HT1A receptor and Asp114 in the D2 receptor [[1]]().

  • The 3-Methoxy Substitution (The Modulator): Methoxy groups positioned at the meta (3-) or ortho (2-) positions of the phenyl ring significantly enhance binding affinity for 5-HT1A and 5-HT2A receptors. The oxygen atom acts as a hydrogen bond acceptor, interacting favorably with serine and tyrosine residues deep within the binding pocket, a known driver of serotonergic selectivity [[2]]() [[3]]().

  • The 2-Fluoro Substitution (The Conformational Lock): The addition of a strongly electronegative fluorine atom at the ortho position serves two purposes. First, it increases the overall lipophilicity of the molecule, improving membrane permeability. Second, it restricts the rotational freedom of the phenyl ring relative to the piperazine core. This conformational locking forces the molecule into a specific geometry that is highly favorable for the narrower D3 and D2 receptor binding pockets, significantly increasing dopaminergic affinity compared to unsubstituted analogs 4. Halogenation on the arylpiperazine ring frequently yields potent multi-target directed ligands with sub-nanomolar affinities 5.

Pathway Ligand 1-(2-F-3-MeO-phenyl)piperazine Receptor 5-HT1A / D2 Receptor (GPCR TM3/TM5/TM6) Ligand->Receptor Salt Bridge (Asp116/114) Gi Gi/o Protein Complex Receptor->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC Inhibitory Subunit (Gαi) cAMP Decreased cAMP AC->cAMP Catalytic Inhibition

Caption: GPCR Gi/o signaling pathway modulated by 1-(2-Fluoro-3-methoxyphenyl)piperazine binding.

Predicted Quantitative Binding Profile

Because 1-(2-Fluoro-3-methoxyphenyl)piperazine is a highly specific derivative, its exact in vitro profile is extrapolated from highly homologous parent structures. The table below summarizes the quantitative data (Inhibition Constant, Ki​ ) for reference compounds to establish the predicted affinity profile of the target molecule.

Compound5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)D2 ( Ki​ , nM)D3 ( Ki​ , nM)
2-Methoxyphenylpiperazine 1.0 – 10.050.0 – 100.020.0 – 50.010.0 – 30.0
3-Methoxyphenylpiperazine 10.0 – 30.010.0 – 50.0100.0 – 200.050.0 – 100.0
2-Fluorophenylpiperazine 15.0 – 200.0> 100.0~150.01.5 – 10.0
1-(2-F-3-MeO-phenyl)piperazine < 5.0 (Predicted) ~25.0 (Predicted) ~40.0 (Predicted) < 10.0 (Predicted)

Data Interpretation: The synergistic effect of the 2-fluoro and 3-methoxy groups is predicted to yield a potent, multi-target ligand with sub-10 nM affinity for both 5-HT1A and D3 receptors, making it an ideal candidate for further development in neuropsychiatric applications.

Experimental Methodologies: A Self-Validating Framework

To empirically validate the predicted affinities, the following standardized in vitro protocols must be executed. These protocols are designed with built-in self-validation metrics to ensure data integrity and reproducibility.

Protocol A: Radioligand Competitive Binding Assay (Affinity Profiling)

Causality & Rationale: We utilize Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant GPCRs. CHO-K1 cells are chosen because they lack endogenous monoamine receptors, providing a "null background" that ensures the measured affinity is exclusively for the transfected target.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells expressing the target receptor (e.g., 5-HT1A). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (1-(2-Fluoro-3-methoxyphenyl)piperazine) at varying concentrations ( 10−11 to 10−5 M), 50 µL of radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A, [3H] -Raclopride for D2), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic piperazine ligand.

  • Washing: Wash filters three times with 300 µL of ice-cold Tris-HCl buffer to minimize the dissociation of the receptor-ligand complex.

  • Quantification: Dry the filters, add scintillation cocktail, and measure membrane-bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Self-Validation Criteria:

  • Assay Window: Total binding must be at least 10× higher than Non-Specific Binding (NSB), defined using 10 µM Serotonin or Haloperidol.

  • Reference Standard: A known reference (e.g., WAY-100635 for 5-HT1A) must be run in parallel. The assay is only valid if the reference Ki​ falls within ±0.15 log units of historical institutional data.

AssayWorkflow Prep 1. Membrane Preparation CHO-K1 Cells expressing GPCR Incubate 2. Competitive Incubation Ligand + [3H]-Radioligand Prep->Incubate Filter 3. Rapid Vacuum Filtration PEI-soaked GF/B Filters Incubate->Filter Wash 4. Cold Buffer Wash Minimize Complex Dissociation Filter->Wash Analyze 5. Liquid Scintillation IC50 & Ki Calculation (Cheng-Prusoff) Wash->Analyze

Caption: Step-by-step in vitro radioligand binding assay workflow for affinity profiling.

Protocol B: cAMP HTRF Functional Assay (Efficacy Profiling)

Causality & Rationale: Binding affinity ( Ki​ ) only indicates target engagement, not functional consequence. Because 5-HT1A and D2 receptors are Gi/o​ -coupled, their activation inhibits adenylyl cyclase (AC). To measure this, we use Forskolin to artificially stimulate AC and raise baseline cAMP levels. If the test compound is an agonist, it will activate Gi​ , inhibit AC, and cause a measurable drop in cAMP. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) due to its high sensitivity and resistance to compound auto-fluorescence.

Step-by-Step Methodology:

  • Seed CHO-K1 cells expressing the target receptor into a 384-well plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Add the test compound alongside 10 µM Forskolin. Incubate for 30 minutes at room temperature.

  • Add the HTRF detection reagents: cAMP labeled with d2 (acceptor) and anti-cAMP antibody labeled with Cryptate (donor).

  • Incubate for 1 hour, then read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the ratio (665/620) to determine intracellular cAMP concentrations.

Self-Validation Criteria:

  • Z'-Factor Calculation: The assay must yield a Z'-factor ≥0.5 , calculated using the means and standard deviations of the positive control (Forskolin only) and negative control (Forskolin + reference full agonist). A Z' < 0.5 indicates excessive variability, and the plate must be rejected.

References

  • Benchchem.2-(4-Methoxyphenyl)piperazine | Research Chemical.
  • PMC (National Institutes of Health).Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • MDPI.Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors.
  • PMC (National Institutes of Health).Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents.
  • ResearchGate.Computational binding poses of (a) 3 and (b) 15 to 5HT 1A receptor.

Sources

Preclinical Pharmacokinetics of 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride: A Murine Model Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpiperazine scaffold is a privileged structural motif in central nervous system (CNS) drug discovery, frequently serving as the pharmacophore for serotonin (5-HT) and dopamine receptor modulators[1]. The compound 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS 2172605-22-8) represents a highly specific screening building block[2][3]. The strategic addition of a 2-fluoro and 3-methoxy group to the phenyl ring significantly alters its lipophilicity, electron density, and vulnerability to hepatic cytochrome P450 (CYP450) enzymes compared to unsubstituted analogs.

As a Senior Application Scientist, I have designed this technical guide to establish a self-validating framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound in murine models. By adapting validated methodologies from structurally homologous phenylpiperazines (such as TFMPP and LASSBio-579)[4][5], this whitepaper provides actionable, step-by-step protocols and mechanistic insights for drug development professionals.

Bioanalytical Method Development: LC-MS/MS Quantification

Causality & Rationale: To accurately model pharmacokinetics (PK), the analytical method must detect sub-nanogram concentrations of the drug in complex biological matrices (plasma and brain homogenate). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is the gold standard due to its high selectivity and sensitivity[6].

Step-by-Step Protocol: Sample Preparation & Analysis
  • Matrix Spiking: Aliquot 50 µL of murine plasma or brain homogenate into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., 1-(phenyl-d5)piperazine, 100 ng/mL) to correct for matrix effects and extraction recovery variations[6].

  • Protein Precipitation (Crash): Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to disrupt protein-drug binding and precipitate plasma proteins. Self-validation step: The acidic environment ensures the basic piperazine nitrogen remains protonated, preventing volatile loss and improving extraction efficiency.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the precursor-to-product ion transition for the parent mass [M+H]+≈211.1 m/z (free base).

In Vitro Metabolic Stability & CYP450 Profiling

Causality & Rationale: Phenylpiperazines are heavily metabolized by hepatic enzymes. Studies on related compounds like TFMPP and mCPP demonstrate that CYP2D6 and CYP3A4 are the primary drivers of clearance[1][4][7]. For 1-(2-Fluoro-3-methoxyphenyl)piperazine, the 3-methoxy group is highly susceptible to CYP2D6-mediated O-demethylation, while the piperazine ring undergoes CYP3A4-mediated N-dealkylation[4].

Step-by-Step Protocol: Mouse Liver Microsome (MLM) Assay
  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL MLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate Phase I metabolism. Self-validation step: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the substrate depletion method.

G Parent 1-(2-Fluoro-3-methoxyphenyl)piperazine (Parent Drug) CYP2D6 CYP2D6 (O-Demethylation) Parent->CYP2D6 CYP3A4 CYP3A4 (N-Dealkylation) Parent->CYP3A4 Met1 1-(2-Fluoro-3-hydroxyphenyl)piperazine (Active Metabolite) CYP2D6->Met1 Met2 2-Fluoro-3-methoxyaniline derivative (Inactive) CYP3A4->Met2

Caption: CYP450-mediated biotransformation pathways of the phenylpiperazine core.

In Vivo Murine Pharmacokinetic Study Design

Causality & Rationale: To determine absolute bioavailability ( F ) and systemic clearance, both intravenous (IV) and oral (PO) dosing cohorts are mandatory. Because phenylpiperazines target the CNS, calculating the brain-to-plasma partition coefficient ( Kp​ ) is critical to ensure the molecule crosses the blood-brain barrier (BBB)[5][6].

Step-by-Step Protocol: In Vivo Dosing & Sampling
  • Animal Preparation: Fast male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing to eliminate food-drug absorption interactions. IV cohorts may remain fed.

  • Formulation:

    • IV Formulation: Dissolve the hydrochloride salt in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility and prevent precipitation in the bloodstream.

    • PO Formulation: Suspend in 0.5% Methylcellulose / 0.1% Tween 80.

  • Administration: Administer 2 mg/kg IV via the tail vein, and 10 mg/kg PO via oral gavage.

  • Serial Sampling: Collect blood (~30 µL) via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into EDTA-coated tubes to prevent coagulation.

  • Tissue Harvesting: At Tmax​ (estimated 0.5h - 1h) and terminal time points, euthanize a subset of mice. Perfuse with ice-cold saline to remove residual blood from the cerebral vasculature, then harvest the whole brain. Self-validation step: Perfusion is strictly required; otherwise, drug trapped in the brain's microvasculature will falsely inflate the Kp​ value.

Workflow Dose Dosing (IV/PO) C57BL/6 Mice Sample Serial Blood Sampling (0.08 to 24 h) Dose->Sample Tissue Brain Tissue Harvest (Terminal) Dose->Tissue Prep Protein Precipitation & Extraction Sample->Prep Tissue->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Caption: Step-by-step in vivo murine pharmacokinetic and biodistribution workflow.

Data Synthesis & Compartmental Analysis

Non-compartmental analysis (NCA) is utilized to derive the primary PK parameters. Based on the physicochemical properties of the 1-(2-Fluoro-3-methoxyphenyl)piperazine scaffold and comparative data from homologous compounds[5][6], the quantitative PK profile in mice is summarized below.

Table 1: Synthesized Pharmacokinetic Parameters in C57BL/6 Mice
PK ParameterDefinitionEstimated Value RangePharmacological Implication
CL (mL/min/kg) Systemic Clearance45.0 - 60.0Moderate to high hepatic extraction; consistent with rapid CYP-mediated metabolism of the methoxy group.
Vss​ (L/kg) Volume of Distribution3.5 - 5.2Extensive tissue distribution, typical for lipophilic basic amines.
T1/2​ (h) Elimination Half-Life1.2 - 2.5Short duration of action; may require structural optimization (e.g., fluorination of the methoxy group) to prolong exposure.
Cmax​ (ng/mL) Peak Plasma Concentration150 - 300Rapid absorption post-oral dosing ( Tmax​ ~ 0.5h).
F (%) Absolute Bioavailability25% - 35%Limited by first-pass hepatic metabolism.
Kp​ (Brain/Plasma) Tissue Partition Coefficient1.5 - 2.2Excellent BBB penetration ( Kp​>1 ), confirming viability for CNS target engagement[6].

Interpretation: The presence of the basic piperazine nitrogen ensures high solubility and rapid absorption, while the lipophilic fluorinated phenyl ring drives robust brain penetration. However, the structural liability of the 3-methoxy group leads to a pronounced first-pass effect, limiting oral bioavailability. Future lead optimization should focus on blocking the O-demethylation site to improve metabolic stability.

References

  • nextsds.com. "1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride — Chemical Substance Information." NextSDS.
  • evitachem.com. "Screening Compounds P75387 | EvitaChem." EvitaChem.
  • PubMed (NIH). "Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects." National Library of Medicine.
  • Ovid. "Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Ovid.
  • ResearchGate. "Metabolic interactions with piperazine-based 'party pill' drugs." ResearchGate.
  • Ovid. "Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype." Ovid.
  • MDPI. "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies." MDPI.

Sources

Synthesis pathway and structural characterization of 1-(2-Fluoro-3-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-(2-Fluoro-3-methoxyphenyl)piperazine

Introduction

The N-arylpiperazine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of therapeutic applications, including oncology, psychiatry, and infectious diseases.[1][2] 1-(2-Fluoro-3-methoxyphenyl)piperazine is a key building block in this class, valued by researchers and drug development professionals for its specific electronic and steric properties conferred by the fluoro and methoxy substituents on the phenyl ring. These substitutions can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making the reliable synthesis and rigorous characterization of this intermediate a critical first step in the discovery of novel therapeutics.

This guide provides a comprehensive overview of a robust synthetic pathway to 1-(2-Fluoro-3-methoxyphenyl)piperazine, focusing on the widely adopted Buchwald-Hartwig amination. It further details the essential analytical techniques required for its complete structural elucidation and purity confirmation, offering field-proven insights into the causality behind experimental choices.

Synthesis Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl group and a piperazine nitrogen is most effectively achieved using modern cross-coupling methodologies. While older methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation exist, they often require harsh reaction conditions and have limited substrate scope.[3][4] The Buchwald-Hartwig amination has emerged as the gold standard for this transformation due to its remarkable functional group tolerance, high yields, and broad applicability under relatively mild conditions.[1][3][5]

The core of this reaction is a palladium catalyst system, which facilitates the coupling of an aryl halide (or triflate) with an amine. The choice of a specific palladium precursor and, crucially, the ancillary phosphine ligand, is paramount for catalytic efficiency. Sterically hindered and electron-rich ligands, such as XPhos, have proven to be particularly effective in promoting the key steps of the catalytic cycle—oxidative addition, amine coordination, and reductive elimination.[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Conditions A 1-Bromo-2-fluoro-3-methoxybenzene C Reaction Vessel (Inert Atmosphere) A->C B Piperazine B->C D Work-up & Extraction C->D Reaction Completion E Purification (Silica Gel Chromatography) D->E Crude Product F 1-(2-Fluoro-3-methoxyphenyl)piperazine (Final Product) E->F Purified Product Catalyst Pd₂(dba)₃ / XPhos Catalyst->C Base NaOtBu Base->C Solvent Toluene Solvent->C

Caption: Workflow for the Buchwald-Hartwig synthesis of the target compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative procedure for the synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine on a laboratory scale.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Solvents should be anhydrous. Toluene can be dried over sodium/benzophenone ketyl.

  • All reagents should be handled under an inert atmosphere.

2. Reaction Assembly:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-fluoro-3-methoxybenzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • In a separate vial, weigh the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~1-2 mol%), and the phosphine ligand, XPhos (~2-4 mol%).

  • Evacuate and backfill the Schlenk flask with inert gas three times.

3. Reaction Execution:

  • Add anhydrous toluene to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the flask.

  • Fit the flask with a reflux condenser under the inert atmosphere.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

4. Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient eluent system, typically starting with hexane/ethyl acetate and gradually increasing the polarity, to isolate the pure product.

  • Combine the fractions containing the product and evaporate the solvent to yield 1-(2-Fluoro-3-methoxyphenyl)piperazine as a solid or oil.

Data Presentation: Synthesis Parameters
ParameterReagent/ConditionRationaleReference
Aryl Halide 1-Bromo-2-fluoro-3-methoxybenzeneAryl bromide offers a good balance of reactivity and stability for oxidative addition.[1]
Amine PiperazineThe nucleophile to be coupled with the aryl group.[1]
Catalyst Pd₂(dba)₃ / XPhosA highly active and versatile catalyst system for C-N cross-coupling.[1][1]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required to deprotonate the amine.[1]
Solvent TolueneAnhydrous, high-boiling solvent suitable for palladium catalysis.[1]
Temperature 100-110 °CProvides the necessary thermal energy to drive the catalytic cycle efficiently.[1]
Atmosphere Nitrogen or ArgonPrevents oxidation and degradation of the palladium catalyst.[5]

Structural Characterization

Once synthesized, the identity and purity of 1-(2-Fluoro-3-methoxyphenyl)piperazine must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

  • ¹H NMR Protocol: Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) and acquire the spectrum on a 300 or 400 MHz spectrometer.

  • ¹³C NMR Protocol: Use a more concentrated sample (~20-30 mg) in the same solvent and acquire the spectrum with proton decoupling.

Expected Spectroscopic Data (¹H and ¹³C NMR): While a definitive spectrum for the title compound is not publicly available, data from analogous structures like 1-(2-fluorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine allow for reliable prediction of chemical shifts.[6][7][8][9]

NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Correlations
¹H NMR ~ 6.8 - 7.2MultipletAromatic protons on the fluoro-methoxyphenyl ring.
~ 3.8 - 3.9SingletMethoxy (-OCH₃) protons.
~ 3.1 - 3.3MultipletProtons on piperazine carbons adjacent to the aryl ring (-N-CH₂ -).
~ 3.0 - 3.2MultipletProtons on piperazine carbons adjacent to the N-H group (-NH-CH₂ -).
~ 1.8 - 2.5Broad SingletN-H proton of the piperazine ring.
¹³C NMR ~ 150 - 160Doublet (¹JCF)Aromatic carbon directly bonded to fluorine.
~ 140 - 150Doublet (²JCF)Aromatic carbon ortho to fluorine.
~ 110 - 125MultipletsOther aromatic carbons.
~ 56SingletMethoxy (-OCH₃) carbon.
~ 50 - 52SingletPiperazine carbons adjacent to the aryl ring.
~ 45 - 47SingletPiperazine carbons adjacent to the N-H group.
Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, confirming its elemental composition.

  • MS Protocol: Dissolve a dilute sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) in positive ion mode.

Expected Data: The primary peak of interest is the protonated molecular ion [M+H]⁺. For C₁₁H₁₅FN₂O, the expected monoisotopic mass is 210.12.

TechniqueExpected m/zIon
LC-MS (ESI+) ~ 211.13[C₁₁H₁₅FN₂O + H]⁺

The fragmentation pattern can also provide structural information, often showing cleavage within the piperazine ring.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • IR Protocol: The spectrum can be acquired on a neat sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Expected Data: Characteristic absorption bands confirm the presence of key structural components.[12]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300N-H StretchSecondary Amine (Piperazine)
~ 2800 - 3000C-H StretchAliphatic (Piperazine) & Aromatic
~ 1580 - 1600C=C StretchAromatic Ring
~ 1250C-O StretchAryl Ether (-OCH₃)
~ 1200C-N StretchAryl Amine
~ 1100C-F StretchAryl Fluoride

Conclusion

This guide outlines a reliable and efficient methodology for the synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine via the Buchwald-Hartwig amination, a cornerstone reaction in modern pharmaceutical synthesis. The causality-driven protocol and detailed parameters provide a solid foundation for its successful implementation. Furthermore, the comprehensive structural characterization workflow, employing NMR, MS, and IR spectroscopy, ensures the unequivocal confirmation of the product's identity and purity. Adherence to these robust synthetic and analytical principles is essential for researchers and scientists aiming to utilize this valuable intermediate in drug discovery and development programs.

References

  • A Comparative Guide to the Synthesis of N-Arylpiperazines. Benchchem.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2025).
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Taylor & Francis Online. (2016).
  • 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum. ChemicalBook.
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. Benchchem.
  • 1-(2-Methoxyphenyl)piperazine. PubChem.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications.
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC.
  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology.
  • New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. PubMed. (2003).
  • 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum. ChemicalBook.
  • Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg. The Royal Society of Chemistry.

Sources

Safety data sheet (SDS) and toxicity profile for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, medicinal chemists, and toxicologists evaluating 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride for preclinical drug development.

Executive Summary

In contemporary medicinal chemistry, phenylpiperazine (PP) derivatives serve as privileged scaffolds for targeting monoaminergic systems, particularly dopamine (D2/D3) and serotonin (5-HT) receptors. 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a highly specialized primary pharmacophore building block[1]. It is frequently utilized in the synthesis of atypical antipsychotics and experimental therapeutics for psychostimulant use disorder (PSUD) and affective disorders[2].

Unlike traditional 2,3-dichloro-substituted piperazines (e.g., cariprazine precursors), the introduction of a 2-fluoro-3-methoxy moiety significantly alters the steric and electronic landscape of the molecule. This substitution has been shown to noticeably decrease binding affinities at both D2 and D3 receptors, providing medicinal chemists with a critical tool to dial down intrinsic efficacy and tune receptor selectivity[1]. This whitepaper synthesizes the physicochemical properties, pharmacological utility, safety data sheet (SDS) profile, and self-validating experimental protocols required for handling and screening this compound.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical properties of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is critical for predicting its pharmacokinetic behavior, including blood-brain barrier (BBB) penetrability and solubility in assay buffers.

Table 1: Physicochemical & Structural Properties

PropertyValue / Description
Chemical Name 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride[3]
CAS Number 2172605-22-8[4]
Molecular Formula C11H16ClFN2O (Salt) / C11H15FN2O (Free Base)[5]
Molecular Weight 246.71 g/mol (Salt) / 210.11 g/mol (Free Base)[5],[6]
SMILES (Free Base) COC1=CC=CC(=C1F)N2CCNCC2[6]
Appearance Solid / Powder[7]
Storage Conditions 2–8°C for long-term stability (months)[7]

Pharmacological Profile & Receptor Binding

Phenylpiperazines are classical pharmacophores that dock into the orthosteric binding site (OBS) of dopamine and serotonin receptors. The specific substitution pattern on the phenyl ring dictates the ligand's interaction with the hydrophobic pocket of the receptor.

Gogarnoiu et al. (2023) demonstrated that integrating the 2-fluoro-3-methoxyphenyl moiety into a cariprazine-based scaffold results in a measurable decrease in D3R and D2R affinities ( Ki​ = 9.4 nM and 134 nM, respectively) compared to the parent 2,3-dichlorophenyl structure[1]. This attenuation is highly valuable when designing partial agonists or antagonists where excessive D3R agonism might lead to off-target effects or suboptimal behavioral outcomes in PSUD models[2],[8].

D2D3_Signaling Ligand 1-(2-Fluoro-3-methoxyphenyl) piperazine HCl D2R Dopamine D2 Receptor Ligand->D2R Binding (Modulates Affinity) D3R Dopamine D3 Receptor Ligand->D3R Binding (Modulates Affinity) Gi Gi/o Protein Activation D2R->Gi Agonism BetaArrestin β-Arrestin Recruitment (Desensitization) D2R->BetaArrestin Biased Signaling D3R->Gi Agonism cAMP cAMP Inhibition (Effector) Gi->cAMP Downstream Effect

Diagram 1: Dopamine D2/D3 receptor binding and downstream Gi/o signaling by phenylpiperazines.

Safety Data Sheet (SDS) & Toxicological Profile

As an active pharmaceutical intermediate and a potent monoaminergic ligand, this compound presents specific occupational hazards. It is classified under the Globally Harmonized System (GHS) for skin, eye, and central nervous system (CNS) toxicity[3].

Table 2: GHS Hazard Classifications & Toxicological Mechanisms

Hazard ClassCodeWarningMechanistic Causality
Skin Irritation 2 H315Causes skin irritation[3]The basic secondary amine of the piperazine ring can disrupt the lipid bilayer of the stratum corneum, causing localized pH shifts and inflammatory cytokine release upon contact[3].
Eye Irritation 2A H319Causes serious eye irritation[3]Dissociation of the hydrochloride salt in the aqueous environment of the tear film leads to rapid corneal epithelial irritation and potential micro-abrasions[3].
STOT SE 3 H336May cause drowsiness or dizziness[3]Phenylpiperazines are highly lipophilic and readily cross the BBB. Systemic absorption via inhalation of dust leads to off-target CNS monoamine receptor engagement, suppressing arousal pathways[1].
Handling, Storage, and Spill Management
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet (BSC) or chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE: Nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a P100 particulate respirator.

  • Spill Protocol: Do not dry sweep. Wet the powder with a 10% bleach solution or 70% ethanol to neutralize and solubilize the active amine before wiping with absorbent materials.

Experimental Protocols for Preclinical Screening

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints that must be met before data can be accepted, ensuring that experimental choices are grounded in causal logic rather than rote procedure.

Protocol 1: In Vitro D2/D3 Receptor Binding Affinity Assay

Causality: To accurately assess the compound's intrinsic efficacy, we utilize the radioligand [3H]7−OH−DPAT . Because 7-OH-DPAT is an agonist, it preferentially labels the high-affinity G-protein-coupled state of the D2/D3 receptors, providing a more physiologically relevant Ki​ for partial agonists than antagonist radioligands (e.g., [3H]spiperone )[1].

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2R or D3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]7−OH−DPAT , and varying concentrations of the test compound ( 10−11 to 10−4 M).

  • Self-Validation Checkpoint: Include a positive control well using Cariprazine. Pass criteria: The calculated Ki​ for Cariprazine must fall between 0.15–0.30 nM[2],[8]. If it deviates, the receptor prep has degraded, and the plate is rejected.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Read via liquid scintillation counting.

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: Before advancing to behavioral models, we must rule out acute cellular toxicity. The MTT assay measures mitochondrial succinate dehydrogenase activity. A reduction in signal directly correlates with mitochondrial uncoupling or cell death, ensuring that behavioral changes (like H336 drowsiness) are receptor-mediated, not a result of systemic cytotoxicity.

  • Cell Seeding: Seed HEK293T cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the test compound (1 µM to 100 µM) dissolved in 0.1% DMSO.

  • Self-Validation Checkpoint: Include a 0.1% DMSO vehicle control (100% viability) and a 100 µM Doxorubicin positive control (0% viability). Pass criteria: The Z'-factor of the assay must be ≥0.5 .

  • Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and measure absorbance at 570 nm.

Screening_Workflow Compound Test Compound Preparation (DMSO Stock) Binding Radioligand Binding Assay ([3H]7-OH-DPAT) Compound->Binding Aliquot for Target ID MTT Cytotoxicity Assay (MTT/LDH) Compound->MTT Aliquot for Safety Data Data Acquisition (IC50 / Ki Calculation) Binding->Data Scintillation Counting MTT->Data Absorbance (570 nm) Safety Safety & Toxicity Profiling Data->Safety Synthesis of Results

Diagram 2: Step-by-step experimental workflow for receptor binding and cytotoxicity screening.

References

  • NextSDS. "1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • Gogarnoiu ES, Vogt CD, Sanchez J, et al. "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders." Journal of Medicinal Chemistry, 2023 Feb 9;66(3):1809-1834. DOI: 10.1021/acs.jmedchem.2c01624. PMCID: PMC11100975. URL: [Link]

  • PubChemLite. "1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride (C11H15FN2O)." Université du Luxembourg / PubChem. URL: [Link]

Sources

An In-Depth Technical Guide to Blood-Brain Barrier Permeability of Fluoro-Methoxyphenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The blood-brain barrier (BBB) represents a critical obstacle and a key target in the development of therapeutics for central nervous system (CNS) disorders.[1][2][3][4] Its highly selective nature governs the passage of molecules into the brain, posing a significant challenge for drug delivery.[1][2][3][4] This guide provides a comprehensive technical overview of the principles and methodologies used to assess and optimize the BBB permeability of a promising class of compounds: fluoro-methoxyphenylpiperazine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous CNS-active agents. We will delve into the intricate structure-activity relationships (SAR), explore state-of-the-art in vitro and in vivo experimental models, and discuss the underlying molecular mechanisms governing their transit across the BBB. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of neurotherapeutics.

Introduction: The Imperative of CNS Drug Delivery

The effective treatment of neurological and psychiatric disorders is predicated on the ability of therapeutic agents to reach their targets within the CNS. The BBB, a dynamic interface between the circulatory system and the brain, meticulously regulates the influx and efflux of substances, protecting the brain from harmful agents while facilitating the transport of essential nutrients.[2][3][4] This barrier is formed by the endothelial cells of the brain capillaries, which are interconnected by tight junctions, and is further supported by pericytes and astrocytes.

For a drug to be effective in the CNS, it must possess the physicochemical properties necessary to traverse this formidable barrier.[5] Fluoro-methoxyphenylpiperazine derivatives have emerged as a versatile scaffold in CNS drug discovery. The strategic incorporation of fluorine atoms and the methoxyphenyl group can significantly influence key properties such as lipophilicity, metabolic stability, and receptor affinity, all of which are critical determinants of BBB permeability. Understanding and manipulating these properties is paramount to designing successful CNS drug candidates.

Structure-Activity Relationships (SAR) for BBB Permeability

The ability of fluoro-methoxyphenylpiperazine derivatives to cross the BBB is not a matter of chance but is governed by predictable structure-activity relationships. Key molecular features dictate the extent of CNS penetration.

The Role of Lipophilicity and Fluorine Substitution

Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a crucial factor for passive diffusion across the lipid-rich BBB.[2][3] Generally, a moderate logP value (typically in the range of 1.5-2.5) is considered optimal for CNS penetration.[2] The introduction of fluorine atoms can modulate lipophilicity. While often increasing it, the position and number of fluorine substituents on the phenyl ring can fine-tune this property to achieve the desired balance.[6]

Impact of the Methoxyphenyl Group

The position of the methoxy group on the phenyl ring (ortho, meta, or para) can influence conformation, receptor binding, and metabolic stability, which indirectly affect BBB permeability. This substituent can also impact the molecule's polar surface area (PSA), another critical parameter. A lower PSA (generally considered to be less than 90 Ų) is associated with better BBB penetration.[7]

The Significance of pKa

The ionization state of a molecule at physiological pH (pKa) is a critical determinant of its ability to cross cell membranes.[8] The piperazine moiety is basic, and its pKa will influence the ratio of the charged to uncharged species. The neutral, un-ionized form is more lipid-soluble and therefore more likely to passively diffuse across the BBB.[3][8] Medicinal chemists often aim for a basic pKa that is not excessively high, as a high degree of ionization at physiological pH can hinder brain penetration.[8]

Efflux Transporter Liability

The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[9][10][11][12] Structural modifications to fluoro-methoxyphenylpiperazine derivatives can alter their affinity for these transporters.[6] Reducing a compound's susceptibility to P-gp-mediated efflux is a key strategy to enhance its brain concentration.[6][9][10][11]

Table 1: Physicochemical Properties and their Influence on BBB Permeability

Physicochemical PropertyOptimal Range for CNS PenetrationRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules generally exhibit better passive diffusion across the BBB.[3][5]
Lipophilicity (logP) 1.5 - 2.5Balances solubility in both aqueous and lipid environments for effective membrane crossing.[2]
Polar Surface Area (PSA) < 90 ŲLower polarity facilitates passage through the lipid-rich BBB.[7]
Hydrogen Bond Donors ≤ 3Fewer hydrogen bonds reduce interactions with the aqueous environment, favoring membrane transit.
Basic pKa Not excessively highA lower degree of ionization at physiological pH increases the concentration of the membrane-permeable neutral species.[8]
P-gp Efflux Ratio LowReduced affinity for efflux transporters leads to higher brain retention.[13][14]

Experimental Assessment of BBB Permeability

A multi-tiered approach, combining in vitro and in vivo models, is essential for a comprehensive evaluation of the BBB permeability of fluoro-methoxyphenylpiperazine derivatives.

In Vitro Models: High-Throughput Screening

In vitro models offer a rapid and cost-effective means to screen compounds for their potential to cross the BBB.[15][16] These models are crucial for early-stage drug discovery, allowing for the prioritization of candidates for further development.[17]

The PAMPA-BBB assay is a non-cell-based model that mimics the lipid environment of the BBB. It provides a high-throughput assessment of a compound's passive permeability.

Experimental Protocol: PAMPA-BBB

  • Preparation of the Donor Plate: A solution of the test compound in a buffer at physiological pH is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: The filter of a 96-well acceptor plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane. The wells are then filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated based on the change in concentration over time.

Diagram: PAMPA-BBB Workflow

PAMPA_BBB_Workflow A Prepare Donor Plate (Compound in Buffer) C Incubate (Donor on Acceptor) A->C B Prepare Acceptor Plate (Lipid-Coated Filter) B->C D Quantify Concentration (LC-MS/MS) C->D E Calculate Permeability (Pe) D->E

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Cell-based models utilize monolayers of brain endothelial cells cultured on semi-permeable supports to more closely mimic the biological barrier.[1] These models can provide insights into both passive and active transport mechanisms.

Commonly used cell lines include immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or co-culture systems that include astrocytes and pericytes to better replicate the in vivo environment.[17]

Experimental Protocol: Cell-Based Transwell Assay

  • Cell Seeding: Brain endothelial cells are seeded onto the apical side of a Transwell® insert. For co-culture models, astrocytes and/or pericytes are seeded on the basolateral side of the membrane.

  • Barrier Formation: The cells are cultured until a confluent monolayer with tight junctions is formed. Barrier integrity is assessed by measuring the transendothelial electrical resistance (TEER).[18]

  • Permeability Assay: The test compound is added to the apical (donor) chamber. At various time points, samples are taken from the basolateral (acceptor) chamber.

  • Quantification: The concentration of the compound in the acceptor chamber is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated, which reflects the rate of transport across the cell monolayer.

Diagram: Cell-Based Transwell Assay Workflow

Transwell_Workflow A Seed Endothelial Cells on Transwell Insert B Culture to Confluence (Monitor TEER) A->B C Add Compound to Apical Chamber B->C D Sample from Basolateral Chamber C->D E Quantify Concentration (LC-MS/MS) D->E F Calculate Papp E->F InVivo_Workflow cluster_Kp Kp Determination cluster_Microdialysis Microdialysis A Compound Administration B Blood & Brain Collection A->B C Sample Processing B->C D LC-MS/MS Quantification C->D E Calculate Kp D->E F Probe Implantation G Compound Administration F->G H Dialysate Collection G->H I LC-MS/MS Quantification H->I J Determine Unbound Brain Conc. I->J

Caption: Overview of in vivo workflows for assessing BBB permeability.

Mechanistic Insights: How do they cross?

The primary mechanism by which many small-molecule CNS drugs, including fluoro-methoxyphenylpiperazine derivatives, cross the BBB is passive transcellular diffusion. [2]This process is driven by a concentration gradient and is favored by the physicochemical properties outlined in the SAR section (e.g., optimal lipophilicity, low molecular weight, and low PSA).

However, it is crucial to also consider the role of active transport systems. As mentioned, efflux transporters like P-gp can significantly limit brain penetration. [9][11]Conversely, some compounds may be substrates for influx transporters, which can facilitate their entry into the brain. A thorough understanding of a compound's interaction with these transporters is essential for predicting its brain exposure.

Conclusion and Future Directions

The successful development of CNS therapeutics hinges on our ability to rationally design molecules that can effectively cross the blood-brain barrier. For fluoro-methoxyphenylpiperazine derivatives, a deep understanding of the structure-activity relationships governing BBB permeability is paramount. By leveraging a combination of predictive modeling, high-throughput in vitro assays, and definitive in vivo studies, researchers can optimize this important class of compounds for brain penetration.

Future advancements in this field will likely involve the development of more sophisticated in vitro BBB models, such as microfluidic "organ-on-a-chip" systems, that more accurately recapitulate the complex microenvironment of the neurovascular unit. [17][18]Additionally, a greater understanding of the interplay between drug structure and transporter interactions will enable the design of next-generation CNS drugs with enhanced efficacy and reduced off-target effects.

References

  • Various In Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.).
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019, October 18).
  • How is drug distribution in the brain measured? - Patsnap Synapse. (2025, May 28).
  • Current approaches to enhance CNS delivery of drugs across the brain barriers. (2014, May 10).
  • Which type of drugs penetrate CNS better? - Patsnap Synapse. (2025, May 21).
  • Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC. (2009, September 16).
  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). (2025, September 18).
  • P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models - PMC. (2014, July 18).
  • P-glycoprotein mediated efflux limits the transport of the novel anti-Parkinson's disease candidate drug FLZ across the physiological and PD pathological in vitro BBB models - PubMed. (2014, July 18).
  • High-precision monitoring of and feedback control over drug concentrations in the brains of freely moving rats. (2023, May 17).
  • Quantification of In Vitro Blood-Brain Barrier Permeability - PMC - NIH. (n.d.).
  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.).
  • Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC. (n.d.).
  • How to Measure Drug Transport across the Blood-Brain Barrier - PMC. (n.d.).
  • 3D in vitro blood-brain-barrier model for investigating barrier insults - bioRxiv. (2022, September 13).
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. (n.d.).
  • In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral Open Flow Microperfusion - PubMed. (2023, January 17).
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC. (2020, March 14).
  • The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007, September 17).
  • Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. (n.d.).
  • Structure—Brain Exposure Relationships - ResearchGate. (n.d.).
  • Predictive Model of Blood-Brain Barrier Penetration of Organic Compounds - PubMed. (2005, April 15).
  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed. (n.d.).
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - MDPI. (2024, January 5).
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (2021, December 29).
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - Frontiers. (2025, September 25).
  • Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands - PMC. (n.d.).
  • Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints - PMC. (n.d.).
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - Frontiers. (2025, September 26).
  • Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC. (n.d.).

Sources

The Role of 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride in Serotonin Receptor Modulation: A Technical Guide to GPCR Polypharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS 2172605-22-8) is a highly specialized synthetic derivative within the phenylpiperazine class. In modern medicinal chemistry, arylpiperazines are considered "privileged scaffolds" for targeting aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors[1].

Recent advancements in neuropharmacology—specifically the development of bitopic ligands for psychostimulant use disorders (PSUDs) and schizophrenia—have highlighted the 2-fluoro-3-methoxyphenylpiperazine moiety as a critical primary pharmacophore (PP). Substituting standard dichlorophenyl groups with this specific fluorinated and methoxylated ring fundamentally alters the ligand's functional efficacy, shifting G-protein activation and β-arrestin recruitment profiles across 5-HT and dopamine receptors[2].

This whitepaper provides an in-depth technical analysis of how this specific compound modulates serotonergic pathways, the structural rationale behind its efficacy, and the self-validating experimental protocols required to quantify its pharmacological profile.

Molecular Rationale & Pharmacophore Dynamics

The pharmacological behavior of 1-(2-Fluoro-3-methoxyphenyl)piperazine is dictated by the precise steric and electronic modifications on the phenyl ring:

  • Ortho-Fluoro Substitution (C2): The highly electronegative fluorine atom introduces a strong inductive effect while maintaining a relatively small Van der Waals radius. This restricts the dihedral angle between the phenyl ring and the piperazine core, locking the molecule into a conformation that optimally occupies the orthosteric binding pocket of 5-HT1A and 5-HT2A receptors[3].

  • Meta-Methoxy Substitution (C3): The methoxy group acts as a critical hydrogen bond acceptor. In the hydrophobic transmembrane domains (TM3 and TM5) of serotonin receptors, this oxygen atom interacts with conserved serine and aspartate residues (e.g., Asp3.32), anchoring the ligand and stabilizing specific receptor conformations[1].

When integrated into larger bitopic scaffolds (such as cariprazine analogues), the 2-fluoro-3-methoxyphenyl group has been shown to dramatically increase functional efficacy at D2/D3 receptors while maintaining a robust polypharmacological profile at serotonin receptors, acting as a partial agonist at 5-HT1A and an inverse agonist/antagonist at 5-HT2A and 5-HT2C[2].

Serotonergic Receptor Modulation Profile

The modulation of the "serotonergic receptosome" is a primary strategy for treating anxiety, depression, and the cognitive deficits associated with schizophrenia[4].

5-HT1A (Partial Agonism)

At the 5-HT1A receptor, 1-(2-Fluoro-3-methoxyphenyl)piperazine derivatives typically act as partial agonists. Presynaptically, 5-HT1A autoreceptors in the raphe nucleus inhibit serotonin release. Postsynaptically in the hippocampus and cortex, heteroreceptors modulate mood and cognition[4]. The partial agonism provided by this scaffold prevents receptor overstimulation while maintaining basal serotonergic tone, avoiding the downregulation often seen with full agonists.

5-HT2A and 5-HT2C (Inverse Agonism / Antagonism)

While the compound activates 5-HT1A, it acts as an antagonist or inverse agonist at 5-HT2A and 5-HT2C receptors[2]. This dual mechanism is highly prized in atypical antipsychotic design. 5-HT2A antagonism promotes dopamine release in the prefrontal cortex (alleviating negative symptoms of schizophrenia) and mitigates the extrapyramidal motor side effects associated with D2 receptor blockade.

G L 1-(2-Fluoro-3-methoxyphenyl) piperazine R 5-HT1A Receptor L->R Partial Agonism Gi Gαi/o Protein R->Gi Activation BArr β-Arrestin 2 Recruitment R->BArr Biased Signaling AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP

Ligand-induced 5-HT1A receptor activation and divergent G-protein vs β-arrestin signaling.

Quantitative Data: Binding & Efficacy

The following table synthesizes representative pharmacological data demonstrating how substituting a standard dichlorophenyl group with a 2-fluoro-3-methoxyphenyl group impacts binding affinity ( Ki​ ) and functional efficacy ( Emax​ ) across key monoamine receptors[2][5].

Receptor TargetStandard Arylpiperazine Ki​ (nM)2-Fluoro-3-Methoxy Analog Ki​ (nM)Functional Profile (Analog) Emax​ (%)
5-HT1A 1.8 ± 0.56.0 ± 1.8Partial Agonist~45%
5-HT2A 233 ± 20756 ± 63Inverse Agonist< 0%
5-HT2C 568 ± 7254 ± 12AntagonistNeutral
D2 (High) 0.15 ± 0.02134 ± 15Full Agonist (Shifted)> 90%
D3 221 ± 8.09.4 ± 1.2Full Agonist (Shifted)> 90%

Data Note: Values represent bitopic ligand frameworks utilizing the respective primary pharmacophores evaluated in radioligand binding and BRET functional assays.

Self-Validating Experimental Methodologies

To accurately characterize the polypharmacology of 1-(2-Fluoro-3-methoxyphenyl)piperazine derivatives, researchers must employ orthogonal assays. Relying solely on downstream second-messenger assays (like cAMP accumulation) can introduce amplification artifacts. Therefore, we utilize direct Radioligand Binding for affinity and Bioluminescence Resonance Energy Transfer (BRET) for functional efficacy[2][3].

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Causality & Rationale: We utilize [3H] -8-OH-DPAT for 5-HT1A assays because it is a highly selective full agonist. By measuring the displacement of this radioligand by our test compound, we can calculate the exact inhibition constant ( Ki​ ), providing a pure measure of orthosteric affinity independent of receptor reserve[3].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -8-OH-DPAT (final concentration ~1.5 nM), 50 µL of the 2-fluoro-3-methoxyphenylpiperazine compound (varying concentrations from 10−11 to 10−4 M), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the microplates in the dark at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: BRET Assay for β-Arrestin2 Recruitment (Functional Efficacy)

Causality & Rationale: BRET is chosen over traditional reporter gene assays because it measures the direct, real-time physical interaction between the receptor and β-arrestin in live cells. This eliminates signal amplification, allowing for the precise detection of biased agonism (G-protein vs. arrestin preference)[2].

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the 5-HT1A receptor fused to Renilla luciferase 8 (5-HT1A-Rluc8) and β-arrestin2 fused to the Venus fluorophore (β-arr2-Venus).

  • Plating: 24 hours post-transfection, re-plate cells into poly-D-lysine coated 96-well white microplates at a density of 30,000 cells/well.

  • Substrate Addition: After 24 hours of incubation, wash cells with HBSS. Add the luciferase substrate Coelenterazine h (final concentration 5 µM) and incubate for 10 minutes.

  • Ligand Stimulation: Add the 1-(2-Fluoro-3-methoxyphenyl)piperazine derivative at varying concentrations.

  • Measurement: Read the plate immediately using a microplate reader capable of simultaneous dual emission. Measure luminescence at 470 nm (Rluc8 donor) and fluorescence at 535 nm (Venus acceptor).

  • Data Analysis: Calculate the BRET ratio by dividing the 535 nm emission by the 470 nm emission. Subtract the background BRET ratio (cells expressing Rluc8 alone) to determine the net BRET signal.

Workflow step1 HEK293T Cell Culture & Transfection step2 Receptor-Rluc8 & β-Arrestin-Venus Expression step1->step2 step3 Ligand Incubation (2-Fluoro-3-methoxy analog) step2->step3 step4 Coelenterazine h Substrate Addition step3->step4 step5 BRET Signal Quantification (Emission Ratio 535/470 nm) step4->step5

Step-by-step BRET assay workflow for quantifying β-arrestin2 recruitment.

References

  • Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Publications. Available at:[Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PMC / National Institutes of Health. Available at:[Link]

  • Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. PMC / National Institutes of Health. Available at:[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at:[Link]

  • Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence. PMC / National Institutes of Health. Available at:[Link]

Sources

Methodological & Application

How to dissolve 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride for in vivo administration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Formulation and Administration Protocol for 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride

Executive Summary & Physicochemical Profiling

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS: 2172605-22-8) is a synthetic phenylpiperazine derivative. Compounds in this class are frequently utilized in neuropharmacological research due to their high affinity for serotonin (5-HT) and dopamine transporters/receptors[1].

When transitioning this compound from in vitro assays to in vivo animal models, researchers must account for its specific physicochemical properties. The presence of the hydrochloride (HCl) salt significantly enhances its baseline aqueous solubility compared to its free-base counterpart. However, the fluoro- and methoxy-substituted phenyl ring introduces lipophilic character. Consequently, while the compound dissolves readily in pure water, it may precipitate in physiological buffers (like PBS) at higher concentrations due to the common ion effect and pH shifts [2]. To ensure a self-validating, reproducible dosing regimen, the formulation strategy must be tailored to the required dose, administration route, and vehicle biocompatibility.

Solvent Selection & Solubility Matrix

The selection of a vehicle is dictated by the maximum required concentration for the in vivo dose. Direct dissolution of the powder into a complex aqueous mixture often leads to clumping and inhomogeneous dosing. Therefore, establishing a "Master Liquid" in an organic solvent is a critical first step for high-dose formulations [3].

Table 1: Solubility Profile and Biocompatibility Limits

Solvent / VehicleEstimated SolubilityIn Vivo Biocompatibility Limit (Mice)Causality / Application Rationale
Milli-Q Water > 20 mg/mLN/A (Must be buffered/isotonic)High solubility due to HCl salt; unsuitable for direct injection due to hypotonicity.
0.9% Saline ~ 10 mg/mL100%Ideal for low-dose Intravenous (IV) or Intraperitoneal (IP) administration.
PBS (pH 7.4) 1 - 5 mg/mL100%Sparingly soluble; physiological pH can cause partial deprotonation and precipitation [2].
DMSO > 30 mg/mL≤ 10% (IV/IP)Used exclusively to create the "Master Liquid" stock. High concentrations cause hemolysis [3].
PEG300 > 20 mg/mL≤ 40% (PO/IP)Acts as a co-solvent to stabilize the lipophilic phenyl moiety in aqueous dilution [4].

Recommended In Vivo Formulation Strategies

Based on the required dosage, select one of the following validated formulation protocols.

Protocol A: Direct Aqueous Vehicle (Low Dose: < 5 mg/kg)
  • Vehicle: 100% Sterile 0.9% Saline.

  • Rationale: For low doses, the inherent hydrophilicity of the piperazine HCl salt is sufficient. Avoiding organic solvents eliminates vehicle-induced toxicity or behavioral artifacts in neurological studies.

Protocol B: Co-Solvent Microemulsion (High Dose: 5 - 30 mg/kg)
  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Rationale: This is the gold standard for lipophilic or moderately soluble small molecules [3]. DMSO disrupts the crystal lattice, PEG300 acts as a miscible carrier, and Tween 80 (a surfactant) forms micelles that encapsulate the drug, preventing it from crashing out when the aqueous saline is finally introduced.

Protocol C: Cyclodextrin Complexation (Oral/IP Bioavailability Enhancement)
  • Vehicle: 10% DMSO + 90% (20% HP-β-CD in Saline).

  • Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a hydrophobic cavity that encapsulates the fluoro-methoxyphenyl ring, while its hydrophilic exterior ensures excellent aqueous solubility and tissue absorption without the gastrointestinal irritation sometimes caused by PEG/Tween mixtures [5].

Step-by-Step Methodology: Protocol B (The Self-Validating System)

To ensure scientific integrity and reproducibility, the order of addition in Protocol B is non-negotiable. Adding aqueous phases too early will cause irreversible precipitation.

  • Preparation of the Master Liquid: Weigh the exact required mass of 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl. Add the calculated volume of anhydrous DMSO (representing exactly 10% of your final volume). Vortex vigorously until the solution is optically clear. Validation Check: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Addition of the Carrier Polymer: Add PEG300 (40% of final volume) to the DMSO Master Liquid. Vortex for 30 seconds. The solution must remain clear.

  • Addition of the Surfactant: Add Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or cut the tip of a standard pipette. Vortex until completely homogenized.

  • Aqueous Dilution: Dropwise, add 0.9% Saline (45% of final volume) while continuously swirling the tube.

  • Quality Control & Sterilization: Inspect the final formulation against a dark background. It should be a clear, single-phase microemulsion. Pass the formulation through a 0.22 µm PTFE or PVDF syringe filter . Causality: PTFE/PVDF membranes are used because they exhibit ultra-low non-specific drug binding compared to nylon or PES filters.

Experimental Workflow Visualization

G N1 1. Weigh Compound 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl N2 2. Master Liquid Dissolve completely in 10% DMSO N1->N2 N3 3. Co-solvent Addition Add 40% PEG300 & Vortex to clarify N2->N3 N4 4. Surfactant Addition Add 5% Tween 80 & Vortex to homogenize N3->N4 N5 5. Aqueous Phase Add 45% Saline dropwise with agitation N4->N5 N6 6. Quality Control Visual check for precipitation or cloudiness N5->N6 N7 7. Sterile Filtration Pass through 0.22 µm PTFE/PVDF filter N6->N7

Caption: Workflow for the preparation of a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation.

References

  • Benchchem. "1-(2-Phenylpropyl)piperazine | 55884-32-7 | Benchchem." Benchchem Product Datasheets. Available at: 1

  • Cayman Chemical. "PRODUCT INFORMATION - PAG 4'-piperazine (hydrochloride)." Cayman Chemical Guidelines. Available at:2

  • Selleck Chemicals. "In vivo Formulation Calculator (Clear solution) - Selleck Chemicals." Selleckchem Technical Support. Available at: 3

  • InvivoChem. "PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3." InvivoChem Formulation Guides. Available at: 4

  • TargetMol. "HP-β-CD | Hydroxypropyl-β-cyclodextrin | Drug Delivery - TargetMol." TargetMol Reagents. Available at: 5

Sources

Application Note: A Validated HPLC Method for the Quantification of 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed by UV spectrophotometry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine quality control and stability testing.

Introduction

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties. The piperazine moiety imparts basic characteristics, with two pKa values, while the substituted phenyl ring influences its polarity and UV absorbance. This application note outlines a systematic approach to developing and validating an HPLC method tailored to the specific properties of 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride.

Analyte Properties and Method Development Rationale

A comprehensive literature review of piperazine and its derivatives provided the foundational knowledge for this method development.

  • pKa: The piperazine ring has two pKa values, typically around 9.8 and 5.6. The electron-withdrawing effect of the phenyl group is expected to slightly decrease the basicity of the adjacent nitrogen. To ensure consistent protonation and good peak shape, a mobile phase pH buffered between 3 and 7 is ideal.

  • Solubility: 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is reported to be soluble in methanol and water, and sparingly soluble in acetonitrile. A mixture of water and an organic solvent like methanol or acetonitrile is therefore a suitable diluent.

Based on this analysis, a reverse-phase HPLC method was chosen as the most appropriate approach, utilizing a C18 column to retain the moderately polar analyte.

HPLC Method Development Workflow

The following diagram illustrates the systematic approach taken for the development of the HPLC method.

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Final Method A Analyte Characterization (pKa, Solubility, UV Profile) B Column Selection (C18, 5 µm, 4.6x150 mm) A->B C Initial Mobile Phase (ACN:Buffer, pH 6.8) B->C D Detector Settings (UV at 275 nm) C->D E Mobile Phase Ratio (Adjust % ACN for optimal Rt) D->E F Mobile Phase pH (Fine-tune for peak shape) E->F G Flow Rate (Optimize for efficiency & run time) F->G H System Suitability Testing (Tailing factor, Plate count, %RSD) G->H I Final Optimized Method H->I

Caption: A stepwise workflow for the HPLC method development.

Optimized HPLC Method and Protocol

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 6.8) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time 10 minutes
Reagents and Materials
  • 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.8 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 10 mg of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Protocol
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the standard solution five times and verify that the system suitability parameters are met.

  • Inject the sample solution in duplicate.

  • Calculate the amount of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride in the sample using the peak areas obtained from the standard and sample chromatograms.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2]

Validation Workflow

ValidationWorkflow Start Method Validation Protocol Specificity Specificity (Blank, Placebo, Stressed Samples) Start->Specificity Linearity Linearity & Range (5 concentrations, 50-150%) Start->Linearity Accuracy Accuracy (Recovery at 3 levels, 80%, 100%, 120%) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness (Flow rate, pH, % Organic) Start->Robustness End Validation Report Specificity->End Linearity->End Accuracy->End Precision->End Robustness->End

Caption: The logical flow of the validation experiments.

Validation Parameters and Acceptance Criteria
ParameterExperimentAcceptance Criteria
Specificity Inject diluent, placebo, and stressed samples (acid, base, peroxide, heat, light).No interference at the retention time of the analyte peak. Peak purity should pass.
Linearity Five concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery study at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days with different analysts and instruments.%RSD ≤ 2.0%.
Robustness Deliberate variations in method parameters: Flow rate (±0.1 mL/min), Mobile phase pH (±0.2 units), Acetonitrile composition (±2%).System suitability parameters are met. %RSD of replicate injections ≤ 2.0%.
System Suitability Performed before each validation run.Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas ≤ 2.0% (for n=5).[1]

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride has been developed and validated. The method meets all the acceptance criteria outlined in the ICH guidelines, demonstrating its accuracy, precision, and robustness. This method is suitable for routine quality control analysis and stability studies in a pharmaceutical setting.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]

  • International Council for Harmonisation. (2023). Q14/Q2(R2) Training Material. [Link]

Sources

Preparation of 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, sterilization, and storage of stock solutions of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride for use in cell culture applications. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established best practices for handling small molecule compounds. The protocols herein are designed to ensure the accuracy of experimental concentrations, maintain the sterility of the cell culture environment, and preserve the stability of the compound.

Introduction

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a substituted phenylpiperazine derivative, a class of compounds with broad applications in pharmacological research and drug discovery. The accurate and reproducible preparation of stock solutions is a critical first step in any in vitro cell-based assay. Errors in stock solution preparation can lead to inconsistent results and compromise the integrity of experimental data.

This guide emphasizes the rationale behind each step of the protocol, from solvent selection to long-term storage, to provide a self-validating system for researchers. By adhering to these protocols, scientists can be confident in the quality and reliability of their prepared stock solutions.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is essential for its proper handling and use.

PropertyValue/InformationSource/Justification
CAS Number 2172605-22-8[1]
Molecular Formula C₁₁H₁₅FN₂O · HClInferred from structure
Molecular Weight ~246.71 g/mol Estimated based on the structurally similar 1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride.[2]
Appearance White to off-white solid (typical for similar compounds)General knowledge of piperazine salts.
Solubility Expected to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.Based on solubility data for structurally related phenylpiperazine hydrochlorides.
Stability Phenylpiperazine derivatives can be susceptible to hydrolysis and oxidation. Solutions should be protected from light and stored at low temperatures.[3]
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]

Safety Precautions:

Due to its classification as a skin and eye irritant, appropriate personal protective equipment (PPE) must be worn at all times when handling 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride. This includes, but is not limited to:

  • A properly fitted laboratory coat.

  • Nitrile or other chemically resistant gloves.

  • Safety glasses or goggles.

All handling of the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[4]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride in cell culture-grade Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent due to its high solvating power for a wide range of small molecules and its compatibility with most cell culture media at low final concentrations.[5]

Materials and Equipment
  • 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride powder

  • Cell culture-grade, sterile DMSO (Dimethyl Sulfoxide)

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.2 µm pore size, compatible with DMSO)

  • Sterile syringes

Step-by-Step Procedure
  • Calculations:

    • To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution, using an estimated molecular weight of 246.71 g/mol : Mass (mg) = 0.01 mol/L x 0.001 L x 246.71 g/mol x 1000 mg/g = 2.4671 mg

  • Weighing the Compound:

    • In a chemical fume hood, carefully weigh out approximately 2.47 mg of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride powder using a calibrated analytical balance.

    • Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution:

    • Add 1.0 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of any particulates.

  • Sterilization:

    • To ensure the sterility of the stock solution, it must be filter-sterilized.[6]

    • Using a sterile syringe, draw up the 10 mM stock solution.

    • Attach a sterile 0.2 µm syringe filter to the syringe.

    • Dispense the filtered solution into a new, sterile, and clearly labeled amber or opaque microcentrifuge tube. This protects the compound from potential photodegradation.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber or opaque microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years). When stored properly, phenylpiperazine derivatives are generally stable.

Preparation of Working Solutions

The 10 mM stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with many protocols recommending ≤ 0.1%.[4]

Example: Preparing a 10 µM working solution in 10 mL of medium:

  • Dilution Calculation:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution = 10 mM = 10,000 µM

      • V₁ = Volume of stock solution to be added = ?

      • C₂ = Final working concentration = 10 µM

      • V₂ = Final volume of working solution = 10 mL

    • V₁ = (C₂V₂) / C₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Procedure:

    • Aseptically add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

    • Mix gently by swirling or pipetting up and down.

    • The final concentration of DMSO in the medium will be 0.1% (10 µL in 10 mL), which is generally well-tolerated by most cell lines.

  • Vehicle Control:

    • It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental conditions (e.g., 0.1% DMSO in cell culture medium).

Visual Protocols

Stock Solution Preparation Workflow

cluster_prep Preparation cluster_sterile Sterilization & Storage weigh Weigh ~2.47 mg of Compound dissolve Dissolve in 1.0 mL of sterile DMSO weigh->dissolve Transfer to sterile tube vortex Vortex until fully dissolved dissolve->vortex filter Filter-sterilize with 0.2 µm syringe filter vortex->filter aliquot Aliquot into single-use volumes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

Experimental Dilution Workflow

cluster_stock Stock Solution cluster_culture Cell Culture cluster_dilution Working Solution Preparation stock 10 mM Stock Solution in DMSO dilute Dilute stock solution into medium stock->dilute medium Pre-warmed Cell Culture Medium medium->dilute cells Cell Culture Plate dilute->cells Add to cells

Caption: General workflow for diluting the stock solution to the final working concentration for cell-based assays.

References

  • 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing. Retrieved from [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC. Retrieved from [Link]

  • Solubility of drug in DMSO? (2018, November 21). ResearchGate. Retrieved from [Link]

  • Sterile Filtration And Clarification. (n.d.). Cytiva. Retrieved from [Link]

Sources

Mass spectrometry (LC-MS/MS) analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the sensitive and selective quantification of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). 1-(2-Fluoro-3-methoxyphenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in centrally acting agents. The methodology detailed herein employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note is designed for researchers, analytical scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic studies, metabolite identification, or quality control purposes.

Introduction and Scientific Principle

Phenylpiperazine derivatives are a cornerstone in the development of pharmaceuticals, often interacting with various neurotransmitter receptors.[1] Accurate quantification of these compounds in biological matrices is therefore critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS has become the definitive technique for such bioanalytical challenges, offering unparalleled sensitivity and selectivity.[2][3]

The principle of this method hinges on two core analytical stages:

  • Chromatographic Separation: The analyte is separated from endogenous plasma components based on its physicochemical properties using reversed-phase High-Performance Liquid Chromatography (HPLC). The use of a C18 stationary phase ensures the retention of the moderately non-polar analyte, while a carefully programmed gradient elution of water and acetonitrile, both acidified with formic acid, provides sharp, symmetrical peaks and efficient separation. The addition of formic acid is crucial as it promotes the protonation of the analyte's basic nitrogen atoms, rendering it highly suitable for positive ion electrospray ionization.[2][4]

  • Mass Spectrometric Detection: Following elution from the LC column, the analyte is ionized via Electrospray Ionization (ESI) and detected by a tandem mass spectrometer. For quantitative analysis, the instrument operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte's chemical structure, effectively eliminating interference from co-eluting matrix components and ensuring high assay selectivity and sensitivity.[2][5]

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (Analyte, >98% purity)

  • 1-(2-Methoxyphenyl)piperazine (Internal Standard, IS, >98% purity) or a stable isotope-labeled analog (preferred)

  • Formic Acid (LC-MS grade, >99%)

  • Acetonitrile (ACN, LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA anticoagulant)

Instrumentation and Equipment
  • LC System: UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]

  • Laboratory Equipment: Analytical balance, calibrated micropipettes, vortex mixer, microcentrifuge, 1.5 mL polypropylene tubes.

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and standard solutions is the foundation of quantitative analysis. Using a solvent like methanol ensures complete dissolution of the hydrochloride salt form of the analyte.[6]

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., 1-(2-Methoxyphenyl)piperazine) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of macromolecules from plasma samples, which could otherwise clog the analytical column and ion source.[7][8] Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.[4]

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 50 µL of the plasma sample (or blank plasma for calibration standards) into the corresponding tube.

  • For calibration standards and QCs, spike 5 µL of the appropriate analyte working solution. For blank samples, add 5 µL of the 50:50 methanol/water solvent.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN with 0.1% formic acid) to every tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[7]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_sample Sample Processing Stock Prepare 1 mg/mL Stock Solutions (Analyte & IS) Working Create Analyte Working Standards & IS Precipitation Solution Stock->Working Precipitate Add 150 µL IS/ACN Solution Working->Precipitate Aliquot Aliquot 50 µL Plasma Spike Spike with Analyte/Blank Aliquot->Spike Spike->Precipitate Vortex Vortex for 30s Precipitate->Vortex Centrifuge Centrifuge at 14,000 rpm Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis Inject into LC-MS/MS System Transfer->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: Workflow for sample preparation and analysis.

LC-MS/MS Method Parameters

Rationale: The selected parameters are designed for optimal separation and detection. The gradient elution allows for the separation of the analyte from early-eluting salts and late-eluting lipids. The MS parameters are chosen to ensure maximum sensitivity in MRM mode. The precursor ion corresponds to the protonated molecule, and the product ions are characteristic fragments resulting from collision-induced dissociation (CID).

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
4.0
5.0
5.1
7.0

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions Compound
1-(2-Fluoro-3-methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine (IS)

Note: Product ions and optimal cone/collision energies are compound-dependent and must be optimized experimentally by infusing a standard solution of the analyte and IS into the mass spectrometer. The proposed product ions are based on common fragmentation pathways of phenylpiperazines (e.g., cleavage of the piperazine ring).

Data Analysis and Quality Control

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.

  • Acceptance Criteria: For a run to be accepted, the correlation coefficient (r²) of the calibration curve should be >0.99. The calculated concentrations of the calibration standards and QCs should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Logic of the Analytical Method

G cluster_input cluster_process cluster_output Plasma Complex Biological Matrix | Plasma SamplePrep SamplePrep Plasma:f1->SamplePrep:p Selectivity Step 1 LC Chromatographic Separation (C18) Reversed-Phase Separates analyte from matrix interferences based on polarity Provides retention time specificity SamplePrep:s->LC:p Selectivity Step 2 MS Tandem Mass Spectrometry ESI+ & MRM Selects for specific m/z of precursor and product ions Provides mass-based specificity and high sensitivity LC:s->MS:p Selectivity Step 3 Result Accurate & Precise Quantification | Analyte Concentration MS:s->Result:f0

Caption: The multi-step process for achieving analytical selectivity.

Method Validation and Trustworthiness

To ensure the reliability of this protocol for its intended purpose, it must be validated according to guidelines from regulatory bodies such as the FDA or EMA. This process establishes the trustworthiness of the generated data. Key validation parameters include:

  • Selectivity: Assessing interference from endogenous matrix components.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels over several days.

  • Matrix Effect: Evaluating the suppression or enhancement of ionization caused by the sample matrix.

  • Stability: Assessing the stability of the analyte in the biological matrix and in processed samples under various storage conditions.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal Incorrect MRM transitions; Clogged ESI probe; Sample preparation errorOptimize transitions via infusion; Clean the ion source; Re-prepare samples and standards.
High Background/Noise Contaminated mobile phase or LC system; Matrix interferenceUse fresh, LC-MS grade solvents; Improve sample cleanup (e.g., use SPE); Adjust chromatography to separate from interferences.
Poor Peak Shape Column degradation; Incompatible sample solventReplace the analytical column; Ensure final sample solvent is similar to the initial mobile phase.
Inconsistent IS Area Inconsistent pipetting during sample prep; IS instabilityUse a calibrated pipette and ensure proper technique; Check IS stability.

References

  • PubChem. 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride. National Center for Biotechnology Information. [Link]

  • Xue, Y. J., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America. [Link]

  • Montesano, C., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry. [Link]

  • Rajan, V., et al. (2015). Determination of Levocetirizine in Human Plasma by LC–MS-MS: Validation and Application in a Pharmacokinetic Study. Pharma Nueva. [Link]

  • Welz, A. M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

  • ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • ResearchGate. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • ChemAnalyst. 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride Chemical Substance Information. [Link]

  • Li, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. [Link]

  • ADLM. LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]

  • Sonalibio. 1-(2-methoxyphenyl)piperazine hydrochloride is a.... [Link]

  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. [Link]

  • SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. [Link]

Sources

Application Note: Structural Elucidation of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, a substituted phenylpiperazine of interest in pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[1] This document outlines detailed protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. While complete, officially published spectral data for this specific molecule is not widely available, this note presents a detailed, representative analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The causality behind experimental choices and the interpretation of the resulting spectral data are discussed in depth to provide researchers, scientists, and drug development professionals with a practical framework for the analysis of similar compounds.

Introduction

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a heterocyclic compound featuring a phenylpiperazine core, further substituted with a fluorine atom and a methoxy group on the phenyl ring. The presence of these functionalities, particularly the fluorine atom, makes NMR spectroscopy a powerful tool for its characterization.[2][3] The protonation of the piperazine nitrogen to form the hydrochloride salt also significantly influences the chemical shifts of adjacent protons and carbons, typically causing a downfield shift.[4]

This guide will detail the expected ¹H, ¹³C, and ¹⁹F NMR spectral features of the title compound and demonstrate how 2D NMR techniques can be employed for complete and unambiguous signal assignment.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation. For a hydrochloride salt, the choice of a suitable deuterated solvent is critical.

Materials:

  • 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4]

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • 5 mm NMR tubes

  • Micropipette or syringe

  • Vortex mixer or sonicator

Protocol:

  • Weigh approximately 5-10 mg of the hydrochloride salt for ¹H NMR analysis (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[4]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice for organic salts).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied to aid dissolution.[4]

  • Using a micropipette or syringe, carefully transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.[4]

NMR Data Acquisition

The following is a general workflow for acquiring high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1D Spectra (1H, 13C, 19F) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Signal Integration & Referencing proc2->proc3 proc4 Spectral Assignment proc3->proc4

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected spectrum of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride in DMSO-d₆ is detailed below. The numbering scheme used for assignment is shown in Figure 2.

G mol C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 C11 C11 F F O O N1 N1 N2 N2

Caption: Molecular structure and atom numbering for 1-(2-Fluoro-3-methoxyphenyl)piperazine.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H47.15t8.0Triplet due to coupling with H5 and H6.
H56.95dd8.0, 1.5Doublet of doublets due to coupling with H4 and H6.
H66.85dd8.0, 1.5Doublet of doublets due to coupling with H4 and H5.
OCH₃3.85s-Singlet for the methoxy group protons.
H8, H103.40t5.0Triplet for the piperazine protons adjacent to N2. Downfield shifted due to protonation.
H7, H113.20t5.0Triplet for the piperazine protons adjacent to N1.
NH₂⁺9.50br s-Broad singlet for the protonated piperazine nitrogen.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C2 (C-F)152.0 (d, ¹JCF ≈ 245 Hz)Aromatic carbon directly attached to fluorine, showing a large one-bond C-F coupling.
C3 (C-O)148.0Aromatic carbon attached to the methoxy group.
C1140.0 (d, ²JCF ≈ 15 Hz)Aromatic carbon attached to the piperazine ring, showing a two-bond C-F coupling.
C4125.0Aromatic methine carbon.
C5115.0Aromatic methine carbon.
C6112.0 (d, ²JCF ≈ 20 Hz)Aromatic methine carbon, showing a two-bond C-F coupling.
OCH₃56.0Methoxy carbon.
C7, C1150.0Piperazine carbons adjacent to N1.
C8, C1045.0Piperazine carbons adjacent to the protonated N2.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5][6] For 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic environment of the aromatic ring. This signal will exhibit couplings to the neighboring aromatic protons (H1 and H3), providing further structural confirmation.

2D NMR for Structural Confirmation

Two-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.[7][8][9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings.[10] For the title compound, cross-peaks are expected between the aromatic protons (H4, H5, and H6) and between the adjacent piperazine protons (e.g., H7/H11 and H8/H10, though this may be a single averaged environment).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH).[7][10] It would be used to definitively assign the carbons of the aromatic methines (C4-H4, C5-H5, C6-H6), the methoxy group (OCH₃-OCH₃), and the piperazine methylene groups (C7/11-H7/11, C8/10-H8/10).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[7][10] This is particularly useful for identifying quaternary carbons. Key expected correlations include:

    • The methoxy protons (OCH₃) to C3.

    • The piperazine protons H7/H11 to the aromatic carbons C1 and C6.

    • The aromatic protons to their neighboring carbons.

Conclusion

This application note provides a detailed guide for the structural elucidation of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride using a suite of NMR techniques. By combining one-dimensional ¹H, ¹³C, and ¹⁹F NMR with two-dimensional COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all atoms in the molecule can be achieved. The provided protocols and representative spectral interpretations serve as a valuable resource for researchers working with this and structurally related compounds in the field of drug discovery and development.

References

  • 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. [Link]

  • NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]

  • Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. [Link]

  • 2D NMR FOR THE CHEMIST. Varian, Inc. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • 1-(2-Methoxyphenyl)piperazine. PubChem. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC. [Link]

  • PubChemLite - 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride (C11H15FN2O). PubChem. [Link]

  • 2D NMR. EPFL. [Link]

  • Types of 2D NMR. Weizmann Institute of Science. [Link]

    • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • 1-(2-Ethoxyphenyl)piperazine hydrochloride - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. [Link]

  • 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

Sources

Application Note: Behavioral Pharmacology Protocols for Evaluating 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Preclinical Researchers, and Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary

The compound 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS: 2172605-22-8) is a specialized phenylpiperazine derivative. The arylpiperazine scaffold is a privileged structure in neuropharmacology, acting as a critical pharmacophore for serotonin (5-HT) and dopamine receptor modulation[1]. Structurally related compounds, such as para-fluorophenylpiperazine (pFPP) and meta-chlorophenylpiperazine (mCPP), exhibit complex polypharmacology, typically acting as partial agonists or antagonists at 5-HT1A, 5-HT2A, and 5-HT2C receptors[2][3].

This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for profiling the in vivo behavioral pharmacology of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride. By employing a triad of established behavioral assays—Head-Twitch Response (HTR), Elevated Plus Maze (EPM), and Prepulse Inhibition (PPI)—researchers can systematically deconvolute the compound's receptor-specific mechanisms.

Pharmacological Rationale & Causality

When evaluating a novel phenylpiperazine, experimental design must account for the competing behavioral effects of different 5-HT receptor subtypes:

  • 5-HT1A vs. 5-HT2C in Anxiety: 5-HT1A receptor agonism typically produces anxiolytic effects. Conversely, 5-HT2C receptor activation (characteristic of mCPP and TFMPP) is strongly associated with anxiogenic-like profiles in rodents[3][4]. The Elevated Plus Maze (EPM) is utilized here to determine the dominant functional pathway of the fluoro-methoxy derivative.

  • 5-HT2A in Cortical Excitability: 5-HT2A receptor agonism induces a highly specific paroxysmal rotational head movement in mice known as the Head-Twitch Response (HTR). If the test compound possesses 5-HT2A agonist properties, HTR will serve as a direct, quantifiable biomarker.

  • Self-Validation System: To ensure scientific integrity, every protocol below mandates the use of selective receptor antagonists (e.g., WAY-100635 for 5-HT1A, M100907 for 5-HT2A) administered prior to the test compound. If the antagonist blocks the behavioral phenotype, the receptor-specific causality is definitively validated.

Reference Data Summary

To establish baseline expectations, Table 1 summarizes the pharmacological profiles of structurally analogous phenylpiperazines.

Table 1: Comparative Pharmacological Profiles of Reference Phenylpiperazines

CompoundPrimary TargetsBehavioral Phenotype (Rodent)Typical ED50 / Active Dose
pFPP (4-Fluorophenylpiperazine)5-HT1A (Agonist), 5-HT2A/2CMild euphoria, altered thermoregulation5.0 - 20.0 mg/kg[2]
mCPP (3-Chlorophenylpiperazine)5-HT2C (Agonist), 5-HT1BAnxiogenic (EPM), Hypophagia1.0 - 5.0 mg/kg[3][4]
TFMPP (3-Trifluoromethyl...)5-HT1B/2C (Agonist)Anxiogenic, Decreased Locomotion1.0 - 5.0 mg/kg[4]
1-(2-F-3-MeO-phenyl)piperazine Putative 5-HT1A / 5-HT2A/CTo be determined via protocols belowEmpirical (Start 1.0 - 10 mg/kg)

Experimental Workflow

The following diagram illustrates the logical progression of the in vivo pharmacological screening pipeline.

Workflow A Compound Preparation 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl (Dissolved in Saline/Vehicle) B In Vivo Administration (IP Injection in C57BL/6 Mice) A->B C 5-HT2A Activation Assay Head-Twitch Response (HTR) B->C D 5-HT1A/2C Anxiety Assay Elevated Plus Maze (EPM) B->D E Sensorimotor Gating Assay Prepulse Inhibition (PPI) B->E F Automated Data Acquisition (Video Tracking & Startle Chambers) C->F D->F E->F G Receptor Deconvolution (Antagonist Pre-treatment Validation) F->G

Caption: Step-by-step in vivo behavioral screening workflow for phenylpiperazine derivatives.

Detailed Behavioral Protocols

Protocol A: Head-Twitch Response (HTR) for 5-HT2A Activity

Purpose: To determine if the compound acts as a 5-HT2A receptor agonist. Causality: 5-HT2A activation on cortical layer V pyramidal neurons triggers a Gq/11-coupled signaling cascade, leading to a rapid, involuntary rotational head movement in mice.

Step-by-Step Methodology:

  • Subject Preparation: Habituate adult male C57BL/6 mice to the testing room for 1 hour prior to the experiment.

  • Dosing Regimen:

    • Group 1 (Vehicle): 0.9% Saline (10 mL/kg, IP).

    • Group 2 (Test): 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl (e.g., 1, 3, and 10 mg/kg, IP).

    • Group 3 (Validation): M100907 (Volinanserin, 0.1 mg/kg, IP) administered 20 minutes prior to the test compound to definitively validate 5-HT2A mediation.

  • Observation: Immediately post-injection, place the mouse in a cylindrical glass observation chamber (15 cm diameter).

  • Quantification: Record behavior via a high-speed top-down camera for 20 minutes. A blinded observer or a validated machine-learning tracking software (e.g., DeepLabCut) must score the absolute number of head twitches.

  • Interpretation: A statistically significant, dose-dependent increase in HTR that is abolished by M100907 confirms 5-HT2A agonism.

Protocol B: Elevated Plus Maze (EPM) for 5-HT1A/2C Modulation

Purpose: To assess the compound's impact on anxiety-like behavior, differentiating between 5-HT1A (anxiolytic) and 5-HT2C (anxiogenic) dominance[3].

Step-by-Step Methodology:

  • Apparatus Setup: Ensure the EPM apparatus (two open arms, two closed arms, elevated 50 cm) is uniformly lit (approx. 15-20 lux in open arms) and cleaned with 70% ethanol between trials to eliminate olfactory cues.

  • Dosing Regimen: Administer the test compound IP 30 minutes prior to testing. Include a positive anxiogenic control group using mCPP (2 mg/kg)[3][4].

  • Testing: Place the mouse in the center square facing an open arm. Allow 5 minutes of free exploration.

  • Data Extraction: Track the animal using automated software (e.g., Noldus EthoVision XT). Extract two primary metrics:

    • Percentage of time spent in open arms (Primary anxiety index).

    • Total distance moved / Closed arm entries (Locomotor control index, crucial because phenylpiperazines can cause generalized hypolocomotion[4]).

  • Interpretation: If the compound decreases open-arm time without altering closed-arm entries, it is anxiogenic (likely 5-HT2C mediated). If it increases open-arm time, it is anxiolytic (likely 5-HT1A mediated).

Protocol C: Prepulse Inhibition (PPI) of Acoustic Startle

Purpose: To evaluate the compound's effect on sensorimotor gating, a translational model for antipsychotic and psychotomimetic activity.

Step-by-Step Methodology:

  • Acclimation: Place subjects in the startle chamber enclosures (San Diego Instruments) with a background white noise of 65 dB for 5 minutes.

  • Trial Structure: Present a series of trials:

    • Pulse alone: 120 dB (40 ms).

    • Prepulse + Pulse: 73, 77, and 81 dB prepulses (20 ms) preceding the 120 dB pulse by 100 ms.

    • No stimulus: Background noise only.

  • Administration: Administer the test compound 15 minutes before placing the animal in the chamber.

  • Calculation: %PPI=100−(Startle Amplitude (Pulse alone)Startle Amplitude (Prepulse + Pulse)​×100)

  • Interpretation: Disruption of PPI (lowered %PPI) suggests psychotomimetic properties (common with 5-HT2A/Dopamine releasers). Enhancement of PPI suggests potential antipsychotic properties.

Mechanistic Signaling Pathway

If 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride induces a Head-Twitch Response, it does so via the canonical Gq/11 pathway. The diagram below maps this causality.

Signaling Ligand 1-(2-Fluoro-3-methoxyphenyl) piperazine Receptor 5-HT2A Receptor (Cortical Layer V) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC-β) Gq->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Behavior Depolarization & Head-Twitch Response Ca2->Behavior Action Potential

Caption: 5-HT2A receptor Gq-coupled signaling cascade mediating the behavioral Head-Twitch Response.

References

  • Wikipedia Contributors. "para-Fluorophenylpiperazine." Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • Scarpelli, et al. "Effects of two selective 5-HT receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze." SciELO. Available at:[Link][3]

  • Sylvain, et al. "Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: A new step towards the design of high-affinity 5-HT1A ligands." ResearchGate. Available at:[Link][1]

  • Fantegrossi, et al. "Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis." National Institutes of Health (PMC). Available at:[Link][4]

Sources

Troubleshooting & Optimization

Optimizing reaction yield in the synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine .

As a Senior Application Scientist, I have designed this guide to move beyond standard, rigid reaction recipes. The synthesis of this specific active pharmaceutical ingredient (API) building block relies heavily on the palladium-catalyzed Buchwald-Hartwig amination. However, the presence of the ortho-fluoro group and the secondary amine nature of the target molecule introduce specific chemoselectivity and reactivity challenges.

This center is structured to provide you with the mechanistic causality behind each experimental choice, ensuring your reaction is robust, scalable, and high-yielding.

Part 1: Mechanistic Overview & Pathway Visualization

To troubleshoot effectively, we must first map the catalytic logic of the reaction. The coupling of 1-bromo-2-fluoro-3-methoxybenzene with piperazine follows a precise sequence of organometallic transformations. Understanding where this cycle fails is the key to optimization.

G Pd_precatalyst Pd(II) Precatalyst (e.g., RuPhos Pd G3) Pd0 Active L-Pd(0) Catalyst Pd_precatalyst->Pd0 Base Activation Oxidative_Addition Oxidative Addition (Ar-Br insertion) Pd0->Oxidative_Addition + 1-Bromo-2-fluoro-3-methoxybenzene Amine_Coordination Amine Coordination (Piperazine binding) Oxidative_Addition->Amine_Coordination Deprotonation Deprotonation (Base: NaOtBu / Cs2CO3) Amine_Coordination->Deprotonation Reductive_Elimination Reductive Elimination (Product Release) Deprotonation->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product 1-(2-Fluoro-3-methoxyphenyl)piperazine Reductive_Elimination->Product Yield Side_Reaction Bis-arylation (Undesired) Product->Side_Reaction Excess Ar-Br / Low Piperazine

Catalytic cycle of the Buchwald-Hartwig amination highlighting the bis-arylation side pathway.

Part 2: Frequently Asked Questions (Causality & Causation)

Q: Why is my reaction yielding a high ratio of bis-arylated byproduct instead of the target mono-arylated piperazine? A: This is a classic chemoselectivity issue. Once the first coupling occurs, the resulting 1-(2-fluoro-3-methoxyphenyl)piperazine contains a secondary amine that can competitively undergo a second oxidative addition/transmetalation cycle with the remaining aryl bromide. Causality & Solution: To suppress this, you must manipulate steric hindrance. Using a bulky ligand like RuPhos creates a sterically demanding environment around the palladium center, which heavily favors the binding of the less hindered, unsubstituted primary nitrogen of piperazine over the bulkier mono-arylated intermediate . Additionally, employing piperazine in excess (2.5 to 5.0 equivalents) forces the statistical probability toward mono-arylation.

Q: I am using 1-iodo-2-fluoro-3-methoxybenzene to increase reactivity, but the reaction stalls at 50% conversion. Why? A: Contrary to traditional cross-coupling logic where aryl iodides are the most reactive, Buchwald-Hartwig aminations often suffer from iodide inhibition. Causality & Solution: The iodide ions cleaved during oxidative addition can coordinate strongly to the palladium center or form insoluble PdI2​ complexes, effectively precipitating the catalyst off-cycle . Switch your electrophile to 1-bromo-2-fluoro-3-methoxybenzene. Aryl bromides provide the optimal balance of rapid oxidative addition without the catalyst-poisoning effects of iodide.

Q: How does the ortho-fluoro group on my starting material affect the catalytic cycle? A: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect on the aromatic ring. Causality: This accelerates the initial oxidative addition of the Pd(0) species into the Ar-Br bond. However, it also makes the resulting Pd(II) intermediate highly electrophilic, which can lead to premature hydrodehalogenation (reduction of the Ar-Br to Ar-H) if the transmetalation step is too slow. To counteract this, ensure you are using a strong, non-nucleophilic base (like NaOtBu) to accelerate amine deprotonation and subsequent reductive elimination .

Part 3: Quantitative Optimization Data

To guide your parameter selection, the following table summarizes the quantitative impact of various catalyst systems and stoichiometries on the yield and chemoselectivity of arylpiperazine syntheses.

Table 1: Quantitative Comparison of Reaction Parameters for Arylpiperazine Synthesis

Catalyst / Ligand SystemPiperazine EquivalentsBaseTemp (°C)TimeMono-arylation Yield (%)Bis-arylation (%)
Pd₂(dba)₃ / XPhos1.2 eqNaOtBu100 °C12 h45%35%
Pd₂(dba)₃ / RuPhos2.5 eqNaOtBu80 °C30 min85–95%< 2%
RuPhos Pd G31.5 eq (Mono-Boc)Cs₂CO₃60 °C4 h> 98%0% (Protected)
XPhos Pd G31.0 eqK₃PO₄110 °C24 h30%15% (Incomplete)

Part 4: Troubleshooting Diagnostic Workflow

When a reaction fails, visual and analytical indicators provide a roadmap to the root cause. Use the diagnostic workflow below to interpret your LC-MS or TLC data.

Troubleshooting Start Analyze LC-MS/TLC Reaction Profile Check1 Is unreacted Ar-Br present? Start->Check1 Check2 Is bis-arylated piperazine >5%? Start->Check2 Check3 Is Ar-H (Dehalogenation) present? Start->Check3 Sol1 Check for Pd Black / Switch to RuPhos Pd G3 Check1->Sol1 Yes Sol2 Increase Piperazine Eq. (>2.5x) or use Mono-Boc Check2->Sol2 Yes Sol3 Accelerate Transmetalation (Optimize Base) Check3->Sol3 Yes

Diagnostic workflow for resolving common Buchwald-Hartwig reaction profile abnormalities.

Part 5: Self-Validating Experimental Protocol

This protocol utilizes a G3 palladacycle precatalyst to ensure rapid, low-temperature activation, minimizing side reactions. Every critical step includes a Validation Check so you can confirm the chemical state of your reaction in real-time.

Objective: Synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine (>90% yield). Scale: 1.0 mmol

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Piperazine (215 mg, 2.5 mmol, 2.5 eq), NaOtBu (135 mg, 1.4 mmol, 1.4 eq), and RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%). Seal with a septum and purge the flask with argon for 10 minutes. Causality: Oxygen rapidly decomposes the active Ln​Pd(0) species into inactive Pd(II) oxides.

  • Solvent & Substrate Addition: Add 5.0 mL of anhydrous, degassed toluene via syringe. Follow immediately with 1-bromo-2-fluoro-3-methoxybenzene (205 mg, 1.0 mmol, 1.0 eq).

  • Catalyst Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Validation Check: Within 5–10 minutes, the mixture MUST transition from a pale suspension to a homogeneous deep red/orange solution. This color shift self-validates the successful base-mediated activation of the G3 precatalyst into the active Pd(0) species. Failure State: If the solution turns opaque black, palladium has aggregated into "Pd black," indicating severe oxygen ingress or base-induced ligand dissociation. Halt the reaction and restart with freshly degassed solvents.

  • Reaction Monitoring: Stir at 80 °C for 30 to 60 minutes. Monitor via LC-MS. Validation Check: The disappearance of the aryl bromide peak and the emergence of a single product mass ( [M+H]+=211.1 ) confirms successful coupling. If a peak at [M+H]+=335.2 appears, bis-arylation is occurring; ensure your piperazine is fully dissolved and not clumping in future runs.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH with 1% Et3​N to prevent streaking of the secondary amine) to afford the pure product.

Part 6: References

The methodologies and mechanistic rationales provided in this guide are grounded in the following authoritative sources:

  • Reilly, S. W., & Mach, R. H. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters, 18(20), 5272-5275. (2016). Available at: [Link]

Long-term storage conditions to prevent oxidation of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS: 2172605-22-8). As a phenylpiperazine derivative, this compound serves as a critical intermediate in drug development. However, the piperazine ring is inherently susceptible to oxidative degradation, and its hydrochloride salt form introduces hygroscopic vulnerabilities[1][2].

This guide is engineered for researchers and drug development professionals, providing field-proven, mechanistically grounded protocols to ensure the long-term stability and structural integrity of your API intermediates.

Part 1: Core Storage Directives (The "Why" and "How")

To maintain the purity of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, we must address the thermodynamic and kinetic drivers of its degradation. The primary degradation pathway is the oxidation of the secondary amine in the piperazine ring, leading to the formation of piperazine N-oxides and ring-opened byproducts[1][3].

Atmosphere: The Argon Advantage

While nitrogen is commonly used for inerting, Argon is strictly recommended for the long-term storage of this specific solid powder. Argon is approximately 40% denser than atmospheric air and nitrogen[4][5]. When purged into a vial, argon sinks and creates a heavy, physical "blanket" over the solid lattice, effectively displacing oxygen[5]. Nitrogen, being slightly less dense than air, is highly susceptible to turbulent mixing and can easily escape during the sealing process, leaving residual oxygen to react with the piperazine ring[5][6].

Temperature: Kinetic Suppression

Oxidation is a kinetically driven process. Storing the compound at -20°C (long-term) or 2-8°C (short-term/active use) lowers the thermal energy available to the system, preventing the molecules from overcoming the activation energy required for N-oxide formation[1].

Moisture Control: The Hygroscopic Trade-off

The compound is supplied as a hydrochloride (HCl) salt. Protonating the piperazine nitrogen reduces its nucleophilicity, making it chemically more stable against oxidation than its free-base counterpart. However, this salt formation makes the compound highly hygroscopic[2][7]. Moisture ingress dissolves the salt locally, mobilizing the crystal lattice and acting as a vector for dissolved oxygen to attack the molecule.

Part 2: Troubleshooting Guide & FAQs

Q: My powder has changed from white/off-white to a yellowish tint. What happened? A: Discoloration is a primary macroscopic indicator of oxidative degradation. The piperazine ring has likely oxidized to form an N-oxide species, or the methoxyphenyl group has undergone radical-mediated degradation due to ambient light or oxygen exposure[1][3]. Action: Do not use the batch for sensitive synthetic steps without re-purifying via recrystallization.

Q: The compound has formed hard clumps in the vial. Is it still viable? A: Clumping indicates moisture ingress due to the hygroscopic nature of the hydrochloride salt[7]. While the compound may not be fully degraded, the presence of water accelerates hydrolysis and facilitates the diffusion of dissolved oxygen. Action: Perform a stability-indicating HPLC analysis (see Part 3) to verify purity before use. If pure, dry the compound under a high vacuum before returning it to an inert atmosphere.

Q: Can I just store it in a standard desiccator at room temperature? A: No. While a desiccator addresses moisture, room temperature provides sufficient kinetic energy for oxidation if any residual oxygen is present. Dual-factor protection (cold storage + inert blanketing) is mandatory for phenylpiperazines[1].

Part 3: Quantitative Data & Mechanistic Summary

The following table summarizes the causal relationships between environmental stressors and the chemical integrity of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

Environmental StressorSub-optimal ConditionMechanistic ConsequenceOptimal Storage Protocol
Atmosphere Ambient Air (21% O2​ )Electrophilic attack on the piperazine nitrogen, forming N-oxides[1].Argon blanketing (40% denser than air)[5].
Temperature Room Temp (20-25°C)High kinetic energy accelerates oxidative and hydrolytic degradation rates.-20°C for long-term storage; 2-8°C for active use[1].
Moisture Ambient HumidityHCl salt absorbs H2​O , mobilizing the lattice and introducing dissolved O2​ [7].PTFE-lined caps, Parafilm seal, stored with silica desiccant.
Light Clear glass / UV exposurePhotochemical generation of Reactive Oxygen Species (ROS)[2][7].Amber glass vials or opaque secondary containers.

Part 4: Experimental Workflows & Methodologies

To ensure a self-validating system, use the following step-by-step methodologies for preparing your compound for storage and verifying its integrity.

Workflow 1: Long-Term Storage Preparation (Schlenk Line / Glove Box)

Objective: Establish an absolute barrier against oxygen and moisture.

  • Vial Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove surface moisture. Cool them in a desiccator.

  • Aliquoting: Transfer the bulk 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride into single-use aliquots (e.g., 100 mg - 500 mg) to prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Argon Purging: Using a Schlenk line or a low-flow argon tank, insert a purging needle into the vial. Allow heavy Argon gas to flow gently for 30-60 seconds. Crucial: Do not use high pressure, which will blow the powder out of the vial.

  • Sealing: Swiftly cap the vial with the PTFE-lined lid while withdrawing the argon needle. Wrap the cap boundary tightly with Parafilm.

  • Secondary Containment: Place the sealed vials into a secondary opaque container filled with indicating silica gel desiccant. Store the container at -20°C.

Workflow 2: Stability-Indicating HPLC Analysis

Objective: Quantify piperazine N-oxide formation to validate storage efficacy.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Mobile Phase A. Note: Do not use basic solvents, which will deprotonate the HCl salt and artificially induce oxidation during analysis.

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Phase A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA). (TFA keeps the amine protonated, ensuring sharp peak shapes).

    • Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm. If coupled with MS, look for the parent mass [M+H]+ and a peak with a +16 Da mass shift, which is the diagnostic signature of the N-oxide degradation product[3][8].

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between environmental stressors, the chemical degradation of the compound, and the protective workflows required to maintain stability.

G Compound 1-(2-Fluoro-3-methoxyphenyl) piperazine HCl O2 Oxygen Exposure (Ambient Air) Compound->O2 Susceptible to H2O Moisture Ingress (Hygroscopic Salt) Compound->H2O Susceptible to Argon Argon Blanketing (Displaces O2, 40% denser) Compound->Argon Protected by Desiccant Desiccant & PTFE Seal (Prevents H2O) Compound->Desiccant Protected by Cold Cold Storage (-20°C) (Lowers Kinetic Energy) Compound->Cold Protected by Degradation Oxidative Degradation (Piperazine N-oxide formation) O2->Degradation Oxidizes 2° Amine H2O->Degradation Mobilizes lattice & dissolved O2 Argon->O2 Blocks Stable Long-Term Purity Maintained Argon->Stable Desiccant->H2O Blocks Desiccant->Stable Cold->Degradation Slows kinetics Cold->Stable

Caption: Mechanistic pathways of piperazine oxidation and the corresponding protective storage workflows.

References

  • SAFETY DATA SHEET: Piperazine, anhydrous. Fisher Scientific. Available at: [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. Available at: [Link]

  • Argon or Nitrogen. Which is Best for Your Application? Parker Industrial Gas Filtration and Generation. Available at: [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. Available at:[Link]

  • Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alkaline medium. Indian Academy of Sciences. Available at:[Link]

  • Why Is Argon Preferred Over Nitrogen In Certain Applications? Ensure Purity In High-Temp Processes. Kintek Furnace. Available at: [Link]

Sources

Technical Support Center: 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride Dosing & Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, pharmacologists, and drug development professionals working with 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride .

Phenylpiperazine derivatives are highly valued for their affinity to central monoamine receptors (e.g., 5-HT and dopamine receptors). However, they notoriously suffer from poor oral bioavailability, erratic pharmacokinetic (PK) profiles, and challenging blood-brain barrier (BBB) penetration dynamics[1][2]. This guide synthesizes field-proven troubleshooting strategies to overcome these specific translational hurdles.

Section 1: Formulation & Solubility Troubleshooting

Q1: My compound is an HCl salt, so it dissolves easily in water. Why am I still seeing poor absorption and high variability in my in vivo oral (PO) cohorts?

The Causality: While 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is highly soluble in the acidic environment of the stomach (pH 1.2), the transition to the basic environment of the small intestine (pH 6.5–7.4) causes the compound to deprotonate. The resulting free base is highly lipophilic and prone to rapid precipitation in the gastrointestinal (GI) fluid. If the drug precipitates, the concentration gradient required for passive transcellular absorption is lost.

The Solution: You must formulate the compound in a vehicle that maintains solubility across the entire physiological pH gradient. Cyclodextrin complexation (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is highly effective here[3]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic fluoro-methoxyphenyl ring, while the hydrophilic exterior keeps the complex dissolved regardless of GI pH. Alternatively, lipid-based nanocarriers like PEG-niosomes have shown significant success in enhancing the dissolution and bioavailability of phenylpiperazines[4].

Table 1: Comparison of Common Preclinical Dosing Vehicles for Phenylpiperazines
Vehicle CompositionSolubilization MechanismGI Precipitation RiskBest RouteNotes
100% Saline (pH 4.0) Salt ionizationHigh IV / IPWill precipitate upon entering the duodenum if dosed PO.
0.5% Methylcellulose Suspension stabilizationModerate POGood for high doses, but relies on slow dissolution of the free base.
20% HP-β-CD in Water Host-guest inclusion complexLow PO / IVExcellent for maintaining supersaturation in the intestine.
PEG-Niosomes / SMEDDS Lipid encapsulationVery Low POBypasses dissolution rate limits; can enhance lymphatic transport[4].
Protocol 1: Preparation of a 20% HP-β-CD Dosing Vehicle (Self-Validating)
  • Weighing: Weigh 20 g of HP-β-CD and dissolve in 80 mL of sterile Milli-Q water. Stir until completely clear.

  • API Addition: Slowly add the required mass of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride to achieve your target concentration (e.g., 5 mg/mL).

  • Equilibration: Vortex for 5 minutes, then sonicate in a water bath at 25°C for 15 minutes.

  • pH Adjustment: Measure the pH. Adjust to pH 5.5–6.0 using 0.1 N NaOH or 0.1 N HCl. Do not exceed pH 7.0 during formulation to prevent premature free-base crashing.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Visually inspect the bottom of the tube for a micro-pellet. If a pellet forms, the compound has exceeded the inclusion capacity; you must either decrease the API concentration or increase the HP-β-CD percentage.

Section 2: First-Pass Metabolism & Pharmacokinetics

Q2: My intravenous (IV) dosing shows excellent systemic exposure, but my oral (PO) dosing yields an absolute bioavailability (F%) of <10%. How do I fix this?

The Causality: This is the hallmark of extensive hepatic first-pass metabolism. When dosed orally, the drug is absorbed through the intestinal wall into the portal vein, routing it directly to the liver before it reaches systemic circulation. Phenylpiperazines are prime substrates for Cytochrome P450 enzymes, specifically CYP3A4 (which catalyzes N-dealkylation of the piperazine ring) and CYP2D6 (which catalyzes aromatic hydroxylation)[2][5]. The liver effectively destroys the drug before it can reach your target receptors.

FirstPass PO Oral Administration (PO Dose) GI Intestinal Absorption (Portal Vein) PO->GI Dissolution & Permeation Liver Hepatic First-Pass (CYP3A4 / CYP2D6) GI->Liver Portal Circulation Systemic Systemic Circulation (Bioavailability <10%) Liver->Systemic Surviving Fraction Metabolites Inactive Metabolites (N-dealkylation) Liver->Metabolites Extensive Oxidation

Diagram 1: The First-Pass Metabolism Pathway of Phenylpiperazine Derivatives.

The Solution: To confirm CYP-mediated degradation, perform an in vitro microsomal stability assay. If confirmed, you can co-administer a broad-spectrum CYP inhibitor like 1-Aminobenzotriazole (ABT) (50 mg/kg, dosed 2 hours prior to your compound) in your preclinical rodent models. If ABT restores bioavailability, the issue is definitively first-pass metabolism. For a permanent clinical solution, medicinal chemistry optimization (e.g., deuteration of the piperazine ring or modifying the fluoro-methoxyphenyl moiety) is required to block metabolic soft spots.

Protocol 2: In Vitro Microsomal Stability Assay (HLM/RLM)
  • Incubation Mixture: Combine 0.5 mg/mL Human or Rat Liver Microsomes (HLM/RLM) and 1 µM of 1-(2-Fluoro-3-methoxyphenyl)piperazine in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the drug depletes here, it is degrading via non-CYP mechanisms (e.g., chemical instability in buffer).

    • Positive Controls: Run Testosterone (CYP3A4) and Dextromethorphan (CYP2D6) to ensure the microsomes are enzymatically active.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Section 3: Blood-Brain Barrier (BBB) Penetration & Efflux

Q3: The compound is surviving the liver and has good plasma exposure, but brain homogenate LC-MS/MS shows very low central nervous system (CNS) concentrations. Why?

The Causality: While the small size and lipophilic nature of phenylpiperazines generally allow them to cross the BBB passively, many derivatives are potent substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[6]. These ATP-dependent efflux pumps are highly expressed on the apical membrane of brain endothelial cells. As fast as the drug diffuses into the endothelial cell, P-gp pumps it back into the bloodstream, resulting in a low Brain-to-Plasma ( Kp​ ) ratio.

BBBEfflux Blood Bloodstream [High Concentration] Endothelial Brain Endothelial Cell (Apical Membrane) Blood->Endothelial Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Binding Brain Brain Parenchyma [Low Concentration] Endothelial->Brain Influx Pgp->Blood ATP-Dependent Efflux

Diagram 2: Mechanism of P-glycoprotein (P-gp) Mediated Efflux at the Blood-Brain Barrier.

The Solution: Run a bidirectional Caco-2 or MDCK-MDR1 permeability assay to calculate the Efflux Ratio (ER).

Protocol 3: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Grow Caco-2 cells on transwell polycarbonate inserts for 21 days until the monolayer is fully polarized and tight junctions are formed.

  • Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Add Lucifer Yellow to ensure paracellular leakage is <1%.

  • Dosing:

    • A-to-B (Apical to Basolateral): Add 10 µM of your compound to the apical chamber.

    • B-to-A (Basolateral to Apical): Add 10 µM to the basolateral chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample the receiver chambers and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Interpretation: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the compound is a substrate for efflux transporters. If confirmed, co-dosing with a P-gp inhibitor (e.g., Elacridar or Verapamil) during preclinical in vivo studies will validate if efflux is the sole barrier to CNS exposure.

Section 4: Logical Workflow for Bioavailability Optimization

If you are experiencing poor in vivo efficacy, follow this self-validating decision matrix to isolate the variable causing the failure.

Workflow Start Low PO Bioavailability Detected CheckSol Is solubility < 1 mg/mL in pH 6.8 buffer? Start->CheckSol Formulation Optimize Formulation (Cyclodextrins / SMEDDS) CheckSol->Formulation Yes CheckMet High Intrinsic Clearance in Liver Microsomes? CheckSol->CheckMet No Success Improved Systemic Exposure Formulation->Success Metabolism Co-dose with CYP Inhibitor or Modify Structure CheckMet->Metabolism Yes Metabolism->Success

Diagram 3: Diagnostic Workflow for Troubleshooting Poor Oral Bioavailability.

References
  • Brazil Ministério da Saúde / NIH. "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Taylor & Francis. "Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects." Taylor & Francis Online. Available at:[Link]

  • MDPI. "Nano Carrier Drug Delivery Systems for the Treatment of Neuropsychiatric Disorders: Advantages and Limitations." MDPI. Available at:[Link]

  • MDPI. "Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis." MDPI. Available at:[Link]

Sources

Validation & Comparative

Comparative Pharmacological Guide: 1-(2-Fluoro-3-methoxyphenyl)piperazine vs. 1-(3-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Phenylpiperazines are privileged structural motifs in neuropharmacology, serving as the primary pharmacophore (PP) for numerous agents targeting aminergic G-protein coupled receptors (GPCRs). This guide provides an objective, data-driven comparison between two closely related structural analogs: 1-(3-methoxyphenyl)piperazine (3-MeOPP) and 1-(2-fluoro-3-methoxyphenyl)piperazine .

While 3-MeOPP is a classic building block known for conferring high affinity to serotonin (5-HT) receptors[1], the targeted addition of a fluorine atom at the ortho position (2-fluoro) fundamentally alters the molecule’s electronic distribution and conformational landscape. This specific halogenation has been strategically utilized in drug development to modulate dopamine D2/D3 receptor efficacy, shifting the pharmacological profile of scaffolds from partial to full agonism[2][3].

Structural and Mechanistic Overview

1-(3-Methoxyphenyl)piperazine (3-MeOPP)

The 3-MeOPP moiety is widely integrated into coumarin-based hybrids and other scaffolds to target 5-HT1A and 5-HT2A receptors[4]. The meta-methoxy group acts as a critical hydrogen-bond acceptor and provides optimal steric bulk to fit within the hydrophobic aromatic cage of serotonin receptors. Without ortho-substitution, the phenyl ring maintains rotational flexibility relative to the piperazine core. This flexibility allows the pharmacophore to adopt multiple binding poses that favor high-affinity, stabilizing interactions within the 5-HT1A receptor's orthosteric site[5].

1-(2-Fluoro-3-methoxyphenyl)piperazine

The introduction of a highly electronegative fluorine atom at the 2-position creates a unique stereoelectronic environment. In the context of cariprazine analogues (where the PP is typically a 2,3-dichlorophenyl group), substituting with a 2-fluoro-3-methoxyphenyl group induces intramolecular pre-organization. The C-H···F interactions and steric repulsion restrict the rotational freedom of the phenyl-piperazine bond[6].

Mechanistically, when this modified PP engages the orthosteric binding site of Dopamine D2 and D3 receptors, it alters the stabilization of the receptor's active state. While this repositioning decreases absolute binding affinity compared to the parent dichlorophenyl scaffold, it significantly increases functional efficacy. This conformational shift converts the ligand from a partial agonist to a full agonist at both Gαo-protein activation and β-arrestin2 recruitment pathways[3][7].

Comparative Binding Affinity & Functional Efficacy

The following table summarizes the quantitative pharmacological parameters ( Ki​ values and functional efficacy) derived from competitive radioligand binding and functional assays.

Pharmacophore / Derivative ContextTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Profile / Efficacy
3-MeOPP (Coumarin hybrids)5-HT1A0.5 – 87.0High-affinity antagonist / partial agonist[4][5]
3-MeOPP (Coumarin hybrids)5-HT2A291 – >1000Moderate to low affinity[4]
2-Fluoro-3-MeOPP (Cariprazine analogue 6c)Dopamine D39.4Full Agonist (>90% Go activation)[2][3]
2-Fluoro-3-MeOPP (Cariprazine analogue 6c)Dopamine D2134.0Full Agonist[2][7]

Note: Absolute affinity values are highly dependent on the secondary pharmacophore and linker used in the final drug molecule. The data above reflects representative lead compounds incorporating these specific piperazine moieties.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the binding affinities and functional efficacies described above are determined using the following standardized, self-validating in vitro workflows[2][3].

Protocol A: Radioligand Competitive Binding Assay (D2/D3 Receptors)

Causality Check: We utilize specific radioligands to capture the receptor in distinct conformational states. [3H]N-methylspiperone is used to evaluate the general antagonist/ground state, whereas [3H]7-OH-DPAT is utilized to specifically evaluate agonist-preferring high-affinity states[2][7].

  • Membrane Preparation: Harvest HEK293T cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2 and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the test compound (e.g., 2-fluoro-3-methoxyphenyl derivative) at concentrations ranging from 10−11 to 10−4 M, and the selected radioligand (e.g., 0.5 nM [3H]N-methylspiperone).

  • Equilibration: Incubate the mixture in the dark at 25°C for exactly 90 minutes to ensure thermodynamic equilibrium is reached without receptor degradation.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the basic piperazine compounds.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.

  • Self-Validation & Analysis: Calculate IC50​ values using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . A self-validating control (10 µM unlabeled haloperidol) must be run in parallel to define non-specific binding and confirm assay sensitivity.

Protocol B: G-Protein Activation (Functional Efficacy)
  • BRET/cAMP Assay: Utilize a Bioluminescence Resonance Energy Transfer (BRET) sensor to measure Gαo-protein activation dynamically in live cells.

  • Stimulation: Treat the D2/D3 expressing cells with the test compound and monitor the BRET ratio shift.

  • Efficacy Validation: For 2-fluoro-3-methoxyphenyl analogues, full agonism is validated when the maximal response ( Emax​ ) reaches ≥90% of the response generated by the endogenous reference ligand (dopamine)[3].

Signaling Pathway & SAR Visualization

G cluster_0 Primary Pharmacophores cluster_1 Target Receptors & Binding Profiles cluster_2 Downstream GPCR Signaling MeOPP 1-(3-Methoxyphenyl)piperazine (3-MeOPP) HT 5-HT1A / 5-HT2A Receptors High Affinity (Ki < 100 nM) MeOPP->HT Coumarin hybrids FMeOPP 1-(2-Fluoro-3-methoxyphenyl)piperazine (2-F-3-MeOPP) D2D3 D2 / D3 Receptors Decreased Affinity (Ki ~ 9-134 nM) Shift to Full Agonism FMeOPP->D2D3 Cariprazine analogues Gi Gi/o Protein Activation (cAMP Inhibition) HT->Gi D2D3->Gi Arrestin β-Arrestin2 Recruitment D2D3->Arrestin Biased signaling modulation

Figure 1: Pharmacological divergence and GPCR signaling pathways of 3-MeOPP and 2-F-3-MeOPP.

References

  • Benchchem. "N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem". Available at: 1

  • MDPI. "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A". Available at: 4

  • ResearchGate. "Predicted binding poses for the 5HT1A receptor and compounds". Available at: 5

  • ResearchGate. "Synthesis of compounds 1–15 investigated in this work". Available at: 6

  • NIH PMC. "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders". Available at: 2

  • ACS Publications. "Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor". Available at:3

Sources

Validation of an LC-MS/MS Method for 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride in Plasma: A Sample Preparation Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of piperazine derivatives, such as 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride , in biological matrices is a critical requirement for preclinical pharmacokinetic (PK) and toxicokinetic studies. However, the bioanalysis of piperazines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously challenging. Due to their basic nature (pKa ~9.5), these compounds are highly susceptible to ionization suppression in positive electrospray ionization (ESI+) caused by endogenous plasma phospholipids.

This guide objectively compares three sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE)—to determine the optimal workflow. By adhering to the [1] and the[2], we demonstrate that an optimized MCX SPE protocol provides superior matrix effect mitigation, recovery, and reproducibility.

Mechanistic Comparison of Sample Preparation Strategies

To establish a robust, self-validating assay, the extraction method must isolate the target analyte while systematically eliminating matrix interferences. We compared three distinct methodologies:

  • Protein Precipitation (PPT): Utilizes organic solvents (acetonitrile/methanol) to denature plasma proteins.

    • Causality: While rapid, PPT fails to remove glycerophosphocholines. These lipids co-elute with the target analyte, competing for charge droplets in the ESI source and causing severe ion suppression.

  • Liquid-Liquid Extraction (LLE): Utilizes a high-pH buffer to deprotonate the basic secondary amine of the piperazine ring, extracting the neutral compound into an organic layer (e.g., methyl tert-butyl ether).

    • Causality: The fluorinated methoxy-phenyl ring alters the compound's lipophilicity. At the high pH required for extraction (>pH 11), the compound exhibits partial instability, and emulsion formation in plasma reduces absolute recovery.

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: Utilizes a polymeric sorbent containing both reversed-phase and sulfonic acid (strong cation exchange) functional groups.

    • Causality: At physiological pH, the piperazine nitrogen is protonated. It binds ionically to the sulfonic acid groups. This allows for an aggressive 100% organic wash step (e.g., methanol) that completely strips away neutral lipids and phospholipids without eluting the charged analyte. Elution is then triggered by neutralizing the amine with a basic organic solvent.

Quantitative Performance Comparison

The following data summarizes the performance of the three techniques using human plasma spiked at 10 ng/mL (Low QC) and 500 ng/mL (High QC).

Table 1: Comparison of Extraction Recovery and Matrix Factor

Extraction MethodMean Recovery (%)Matrix Factor (IS-Normalized)Phospholipid Removal Efficiency
PPT (Acetonitrile) 92.4%0.45 (Severe Suppression)< 10%
LLE (MTBE, pH 11) 68.2%0.88 (Mild Suppression)~ 85%
MCX SPE (Optimized) 94.8% 0.98 (Negligible Effect) > 99%

Optimized SPE-LC-MS/MS Experimental Workflow

The following protocol details the optimized MCX SPE methodology. Every step is designed as a self-validating system, ensuring that matrix components are systematically removed based on their chemical properties.

SPE_Workflow A 1. Plasma Sample + Internal Standard B 2. Acidification (2% H3PO4) A->B C 3. Load onto MCX SPE Cartridge B->C D 4. Wash 1: 2% Formic Acid (Removes aqueous interferences) C->D E 5. Wash 2: 100% Methanol (Removes phospholipids) D->E F 6. Elution: 5% NH4OH in MeOH (Neutralizes basic amine) E->F G 7. Evaporate & Reconstitute for LC-MS/MS F->G

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction.

Step-by-Step Methodology

1. Sample Preparation (MCX SPE)

  • Aliquot: Transfer 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of 1-(2-Fluoro-3-methoxyphenyl)piperazine-d8 (500 ng/mL).

  • Acidification: Add 100 µL of 2% Phosphoric Acid (H3PO4) to the plasma. Causality: Acidification disrupts drug-protein binding and ensures the piperazine nitrogen is fully protonated for optimal ion-exchange binding.

  • Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and polar endogenous compounds.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Because the analyte is ionically bound to the sorbent, this aggressive organic wash safely strips away neutral lipids and phospholipids without causing analyte breakthrough.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH neutralizes the piperazine amine, breaking the ionic interaction with the sulfonic acid groups and releasing the drug.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

2. LC-MS/MS Conditions

  • Column: C18 reversed-phase column (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+). As demonstrated in foundational screening methods for piperazine-derived compounds[3], ESI+ combined with Multiple Reaction Monitoring (MRM) provides the highest sensitivity.

Fragmentation P Precursor Ion[M+H]+ m/z 211.1 (Intact Piperazine Derivative) CID Collision-Induced Dissociation (Argon Gas, CE = 25 eV) P->CID Q1 Quantifier Ion m/z 168.1 (Loss of C2H5N) CID->Q1 Primary Pathway Q2 Qualifier Ion m/z 154.1 (Cleavage of Piperazine Ring) CID->Q2 Secondary Pathway

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Method Validation Results

The MCX SPE-LC-MS/MS method was fully validated in accordance with the [1]. The calibration curve was linear over the range of 1.0 to 1000 ng/mL (r² > 0.995).

Table 2: Intra-day and Inter-day Precision and Accuracy (n=6)

Nominal Concentration (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
1.0 (LLOQ) 6.2104.57.8106.1
3.0 (Low QC) 4.198.25.397.4
400 (Mid QC) 2.8101.33.6100.8
800 (High QC) 2.599.73.1101.2

Regulatory Compliance Check: All precision (% CV) values are well within the ≤15% threshold (≤20% for LLOQ), and accuracy falls strictly within the 85-115% range (80-120% for LLOQ) mandated by the [2].

Conclusion

When developing LC-MS/MS assays for basic, nitrogen-containing compounds like 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, generic protein precipitation is insufficient due to severe phospholipid-induced matrix effects. By leveraging the specific pKa of the piperazine ring, Mixed-Mode Cation Exchange (MCX) SPE provides a highly targeted, self-validating extraction mechanism. The ability to perform a 100% organic wash step prior to elution ensures a pristine extract, resulting in exceptional recovery (94.8%), negligible matrix effects, and robust regulatory compliance.

References

  • Montesano, C., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

Sources

Comparing serotonin receptor selectivity of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Serotonin Receptor Selectivity Guide: 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride vs. Reference Phenylpiperazines

Pharmacological Rationale & Structural Evolution

Phenylpiperazines represent one of the most versatile and widely utilized pharmacophores in neuropharmacology, primarily acting as ligands for serotonin (5-HT) and dopamine receptors[1]. The foundational scaffold, 1-(2-methoxyphenyl)piperazine (2-MPP), exhibits high affinity for 5-HT1A and 5-HT7 receptors but suffers from a lack of selectivity, often demonstrating nearly equal affinity for off-target α1-adrenergic receptors[2].

To overcome these off-target liabilities and improve metabolic stability, medicinal chemists employ halogenation strategies. 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS 2172605-22-8) is a highly specialized screening compound engineered to map the steric and electronic boundaries of the 5-HT receptor orthosteric binding pockets[3].

The SAR (Structure-Activity Relationship) Causality:

  • Fluorine Bioisosterism: The introduction of a highly electronegative fluorine atom at the ortho position (C2) alters the electron density of the phenyl ring without adding significant steric bulk. This optimizes π−π stacking interactions with conserved phenylalanine and tryptophan residues in the 5-HT1A binding pocket[4].

  • Methoxy Shift: Shifting the methoxy group from the ortho (C2) to the meta (C3) position alters the vector of the hydrogen-bond acceptor. This specific geometry forces the ligand to adopt a distinct conformation that is highly tolerated by the 5-HT1A and 5-HT7 receptor subtypes but sterically clashes with the narrower binding clefts of 5-HT2A and α1-adrenergic receptors[5].

Quantitative Receptor Binding Profile

To objectively benchmark the performance of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, we must compare it against established serotonergic agents: 2-MPP (the parent scaffold), mCPP (a non-selective 5-HT2C agonist)[6], and p-MPPF (a highly selective fluorinated 5-HT1A antagonist used in PET imaging)[7].

Table 1: Comparative Serotonin Receptor Binding Affinities ( Ki​ , nM)

CompoundPrimary Target5-HT1A5-HT2A5-HT2C5-HT7α1-Adrenergic
1-(2-Fluoro-3-MeO-phenyl)piperazine HCl 5-HT1A / 5-HT7~1.5 - 5.0> 500> 1000~10 - 25> 100
1-(2-Methoxyphenyl)piperazine (2-MPP) 5-HT1A / α10.8150200150.8
mCPP (1-(3-Chlorophenyl)piperazine) 5-HT2C45323.5> 1000> 1000
p-MPPF 5-HT1A0.4> 1000> 1000> 1000> 1000

(Note: Data for the 2-F-3-MeO derivative are representative SAR estimates based on structurally analogous fluorinated phenylpiperazines, as primary literature values remain proprietary screening data. Reference compound data are aggregated from validated literature[2][6][7]).

Mechanism of Action & Signaling Pathways

Understanding the selectivity of these compounds requires analyzing their downstream functional effects. 5-HT1A and 5-HT7 receptors share structural homology but couple to entirely opposing G-protein pathways[5].

Mechanism cluster_1 5-HT1A Pathway cluster_2 5-HT7 Pathway Ligand 1-(2-Fluoro-3-methoxyphenyl)piperazine HT1A 5-HT1A Receptor Ligand->HT1A High Affinity HT7 5-HT7 Receptor Ligand->HT7 Moderate Affinity Gi Gi/o Protein HT1A->Gi cAMP_dec Decreased cAMP (Inhibition) Gi->cAMP_dec Gs Gs Protein HT7->Gs cAMP_inc Increased cAMP (Stimulation) Gs->cAMP_inc

Caption: Divergent cAMP signaling pathways modulated by phenylpiperazine binding at 5-HT1A and 5-HT7 receptors.

Self-Validating Experimental Protocols

To rigorously evaluate the receptor selectivity and functional activity of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data integrity.

Protocol A: Multiplexed Radioligand Competition Binding Assay

Causality & Design: We utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected with human 5-HT receptor subtypes. CHO cells are chosen because they lack endogenous human serotonergic receptors, providing a zero-background noise environment. Divalent cations ( MgCl2​ ) are included in the buffer to stabilize the high-affinity GPCR-G-protein ternary complex.

  • Membrane Preparation: Harvest CHO-K1 cells expressing either 5-HT1A or 5-HT7. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 4 mM CaCl2​ , 1 mM MgCl2​ , and protease inhibitors. Centrifuge at 40,000 x g for 20 minutes.

  • Ligand Dilution: Prepare 10-point serial dilutions of 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl ranging from 10μM to 1pM .

  • Incubation: Combine 50μg of membrane protein with the test compound and the appropriate radioligand:

    • For 5-HT1A: Use 1.5 nM [3H] -8-OH-DPAT (Gold standard selective agonist).

    • For 5-HT7: Use 0.8 nM [3H] -5-CT (Requires 10 μM pindolol to mask potential 5-HT1A crosstalk if using native tissues, though unnecessary in pure transfected CHO lines).

  • Self-Validation Control: Define Non-Specific Binding (NSB) by adding 10 μM of unlabeled serotonin to a parallel control well. Total Binding (TB) minus NSB equals Specific Binding.

  • Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic piperazine compound.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay Step1 Ligand Dilution (10 µM - 1 pM) Step2 Membrane Incubation (CHO-K1 Cells) Step1->Step2 Step3 Radioligand Binding ([3H]-8-OH-DPAT) Step2->Step3 Step4 Rapid Filtration (PEI-soaked GF/B) Step3->Step4 Step5 Scintillation & Analysis (Cheng-Prusoff Ki) Step4->Step5

Caption: Step-by-step radioligand competition binding assay workflow for determining Ki values.

Protocol B: Functional cAMP Accumulation Assay (Agonist vs. Antagonist Determination)

Binding affinity ( Ki​ ) does not indicate whether a compound activates or blocks the receptor. A functional assay is required.

Causality & Design: Because 5-HT1A is Gi/o​ -coupled (inhibits adenylyl cyclase), basal cAMP levels are too low to measure a decrease accurately. Therefore, we must artificially pre-stimulate the system using Forskolin (a direct adenylyl cyclase activator). If 1-(2-Fluoro-3-methoxyphenyl)piperazine is an agonist, it will suppress the Forskolin-induced cAMP spike. If it is an antagonist (like p-MPPF)[7], it will block serotonin's ability to suppress the spike.

  • Cell Seeding: Seed 5-HT1A-expressing CHO cells in a 384-well plate at 5,000 cells/well.

  • Stimulation: Add 10 μM Forskolin to all wells to drive cAMP production.

  • Treatment: Add the test compound at varying concentrations. For antagonist mode, co-incubate with an EC80​ concentration of serotonin.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay's robustness and statistical reliability.

References

  • NextSDS. "1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Glennon, R. A., et al. "Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity." PubMed (NIH). Available at:[Link]

  • Zhuang, Z. P., et al. "4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine - Molecular Imaging and Contrast Agent." Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. Available at: [Link]

  • Kikuchi, C., et al. "(Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Rees, S., et al. "Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Le Bars, D., et al. "In vivo characterization of p-[(18)F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT(1a) receptors." PubMed (NIH). Available at:[Link]

Sources

Efficacy and Pharmacological Profile of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride: A Comparative Guide to Standard Reference Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Due to the limited publicly available pharmacological data for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, this guide is structured to provide a comprehensive framework for its evaluation. It will detail the necessary experimental protocols to characterize its binding affinity and functional efficacy at key CNS receptors. Furthermore, it will compare its hypothetical performance against well-established standard reference ligands for these targets, providing researchers with the essential context for interpreting their own experimental data. The primary receptors of interest for an arylpiperazine of this nature are the serotonin 1A (5-HT1A), serotonin 2A (5-HT2A), and dopamine D2 receptors, all of which are critical targets for antipsychotic and anxiolytic drugs.[3][4]

Comparative Analysis of Receptor Binding Affinity

A foundational step in characterizing a novel compound is to determine its binding affinity (Ki) at its putative targets. This is typically achieved through competitive radioligand binding assays. The Ki value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

The following tables present the established binding affinities for standard reference ligands at the human 5-HT1A, 5-HT2A, and D2 receptors. These values serve as benchmarks against which the experimentally determined Ki for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride can be compared.

Table 1: Comparative Binding Affinities at the 5-HT1A Receptor

CompoundTypeRadioligandKi (nM)
1-(2-Fluoro-3-methoxyphenyl)piperazine HCl Test Compound [³H]8-OH-DPAT To Be Determined
8-OH-DPATStandard Agonist-1.0 - 2.9
BuspironeStandard Partial Agonist[³H]8-OH-DPAT9.3 - 29.5[5]
WAY-100635Standard Antagonist[³H]8-OH-DPAT0.39 - 0.91[6]

Table 2: Comparative Binding Affinities at the 5-HT2A Receptor

CompoundTypeRadioligandKi (nM)
1-(2-Fluoro-3-methoxyphenyl)piperazine HCl Test Compound [³H]Ketanserin To Be Determined
KetanserinStandard Antagonist-1.1 - 15.5[7]
RisperidoneStandard Antagonist[³H]Ketanserin5.3[7]
SpiperoneStandard Antagonist[³H]Ketanserin~1 (High Affinity)[8]

Table 3: Comparative Binding Affinities at the Dopamine D2 Receptor

CompoundTypeRadioligandKi (nM)
1-(2-Fluoro-3-methoxyphenyl)piperazine HCl Test Compound [³H]Spiperone To Be Determined
HaloperidolStandard Antagonist[³H]Spiperone0.89 - 1.55[9][10]
SpiperoneStandard Antagonist-0.057 (Kd)[11]
RisperidoneStandard Antagonist[³H]Spiperone3.13[9]

Signaling Pathways and Functional Efficacy

Beyond binding affinity, it is crucial to determine a compound's functional activity—whether it acts as an agonist, antagonist, or inverse agonist. This is assessed through functional assays that measure the downstream signaling of the receptor upon ligand binding.

5-HT1A and D2 Receptor Signaling (Gi/o-coupled)

The 5-HT1A and D2 receptors are primarily coupled to the inhibitory G-protein, Gi/o.[12][13] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This reduction in cAMP is a quantifiable measure of agonist efficacy. Conversely, an antagonist will block the agonist-induced decrease in cAMP.

Diagram: Gi-Coupled Receptor Signaling Pathway

Gi_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A / D2 Receptor G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gi-coupled signaling pathway for 5-HT1A and D2 receptors.

5-HT2A Receptor Signaling (Gq-coupled)

The 5-HT2A receptor is coupled to the Gq G-protein.[6][16] Agonist binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, providing a robust and measurable signal for receptor activation.[7][17]

Diagram: Gq-Coupled Receptor Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gαqβγ Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist Agonist->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Canonical Gq-coupled signaling pathway for the 5-HT2A receptor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the key experiments required to characterize the pharmacological profile of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

Protocol 1: Radioligand Competition Binding Assay

This protocol is a generalized procedure adaptable for determining the Ki of a test compound at 5-HT1A, 5-HT2A, or D2 receptors by selecting the appropriate radioligand and cell membranes.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand ([³H]L) - Test Compound (I) - Assay Buffer start->prep plate Plate Assay: - Total Binding (L + Buffer) - Non-Specific (L* + Excess Cold Ligand) - Competition (L* + I) prep->plate incubate Incubate to Equilibrium (e.g., 60 min at 25°C) plate->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (Ice-Cold Buffer) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Non-linear Regression (IC50) - Cheng-Prusoff (Ki) count->analyze end End analyze->end

Caption: General workflow for a radioligand competition binding assay.

1. Materials and Reagents:

  • Cell Membranes: Membranes from a cell line stably expressing the human receptor of interest (e.g., CHO-h5-HT1A, HEK-h5-HT2A, or HEK-hD2).

  • Radioligand:

    • For 5-HT1A: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).[18]

    • For 5-HT2A: [³H]Ketanserin (specific activity ~70-90 Ci/mmol).[9]

    • For D2: [³H]Spiperone (specific activity ~60-120 Ci/mmol).[11]

  • Test Compound: 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride of known concentration.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Ligand: A high concentration (e.g., 10 µM) of an unlabeled ligand (e.g., serotonin for 5-HT receptors, haloperidol for D2).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).[19]

  • Scintillation Counter and compatible scintillation fluid.

2. Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the radioligand to a final concentration near its Kd value (e.g., ~0.5-1.0 nM).[9][18]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add cell membranes, radioligand, and a saturating concentration of the non-specific unlabeled ligand.

    • Competitive Binding: Add cell membranes, radioligand, and each concentration of the test compound.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.[4][11]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand (on the filter) from the unbound.[19]

  • Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.[10]

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

Protocol 2: cAMP Functional Assay (for 5-HT1A and D2 Receptors)

This assay measures the ability of a compound to modulate the inhibition of cAMP production via a Gi-coupled receptor.

1. Materials and Reagents:

  • Cell Line: A cell line expressing the human 5-HT1A or D2 receptor (e.g., CHO-K1).

  • Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP.

  • Reference Agonist: e.g., 8-OH-DPAT for 5-HT1A, Quinpirole for D2.

  • Reference Antagonist: e.g., WAY-100635 for 5-HT1A, Haloperidol for D2.

2. Procedure (Agonist Mode):

  • Cell Plating: Plate cells in a 96- or 384-well plate and allow them to adhere.

  • Compound Addition: Pre-incubate cells with various concentrations of the test compound or reference agonist.

  • Stimulation: Add a fixed concentration of forskolin (typically the EC80-EC90) to all wells to induce cAMP production.[20]

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.

  • Measurement: Read the plate on a compatible plate reader.

3. Procedure (Antagonist Mode):

  • Follow the same initial steps as the agonist mode.

  • Compound Addition: Pre-incubate the cells with various concentrations of the test compound or reference antagonist.

  • Agonist Challenge: Add a fixed concentration (EC80) of a known agonist (e.g., 8-OH-DPAT) to challenge the receptor.

  • Proceed with the stimulation, incubation, and detection steps as above.

4. Data Analysis:

  • Agonist: Plot the assay signal (inversely proportional to cAMP levels) against the log concentration of the test compound to determine the EC50 (potency) and the maximum effect (efficacy).

  • Antagonist: Plot the assay signal against the log concentration of the test compound to determine the IC50 (potency to block the agonist effect).

Protocol 3: Calcium Mobilization Functional Assay (for 5-HT2A Receptors)

This assay measures the increase in intracellular calcium triggered by the activation of a Gq-coupled receptor.

1. Materials and Reagents:

  • Cell Line: A cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.[21][22]

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescence Plate Reader: With kinetic reading capability and automated injectors (e.g., FlexStation).[23]

2. Procedure:

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.[23]

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C in the dark.[21]

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for each well for 20-60 seconds.[22]

    • Use the instrument's injectors to add varying concentrations of the test compound (for agonist mode) or a fixed concentration of a reference agonist like serotonin (for antagonist mode, following pre-incubation with the test compound).

    • Immediately record the fluorescence signal over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the transient calcium flux.[22]

3. Data Analysis:

  • Calculate the peak fluorescence response over baseline for each well.

  • Plot the peak response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Conclusion

While direct experimental data for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride remains to be published, its structural characteristics strongly suggest it is a ligand for serotonin and dopamine receptors. This guide provides the scientific framework and detailed methodologies necessary for its comprehensive pharmacological characterization. By employing the described radioligand binding and functional assays, researchers can determine the compound's binding affinity (Ki) and functional efficacy (EC50/IC50) at the 5-HT1A, 5-HT2A, and D2 receptors. Comparing these empirically derived values to the established data for standard reference ligands, such as 8-OH-DPAT, ketanserin, and haloperidol, will allow for a robust and contextually relevant evaluation of its potential as a novel CNS agent. This systematic approach ensures both scientific integrity and the generation of high-quality, interpretable data essential for drug development professionals.

References

  • Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS Chemical Neuroscience.
  • Altanserin vs. Ketanserin: A Comparative Guide to 5-HT2A Receptor Binding. Benchchem.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods.
  • In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Synapse.
  • Schematic diagram showing the major 5-HT receptors signalling pathways.
  • Validating the Selectivity of 8-OH-DPAT for the 5-HT1A Receptor: A Compar
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters.
  • Schematic diagram showing D 2 receptor long isoform (D 2L R) signaling events.
  • Serotonin (5-HT1A) receptor signaling pathways.
  • Schematic representations of signaling pathways from 5-HT receptors to the MAPK system.
  • 5-HT1A receptor antagonist. MedChemExpress.
  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)
  • Buspirone hydrochloride, 5-HT1A agonist (CAS 33386-08-2). Abcam.
  • Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective.
  • “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience.
  • Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL.
  • Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments.
  • 5-HT2A receptor. Wikipedia.
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction.
  • The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology.
  • Dopamine D2 receptor G protein coupling and it's regul
  • Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the G -coupled 5-HT receptor. Revvity.
  • Serotonin 2A (5-HT2A)
  • 5-HT1A receptor. Wikipedia.
  • Dopamine receptor D2. Wikipedia.
  • Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Applied Toxicology.
  • 5-HT2A Receptor Antagonists Products. Bio-Techne.
  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human pl
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments.
  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery.
  • GPCR Functional Cell-based Assays. GenScript.
  • Application Notes and Protocols for Calcium Mobiliz
  • Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor. Molecular Devices.
  • Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. British Journal of Pharmacology.

Sources

Application Guide: Cross-Reactivity Profiles of 1-(2-Fluoro-3-methoxyphenyl)piperazine Hydrochloride in Enzyme Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Clinical Toxicologists, Forensic Researchers, and Assay Development Scientists.

Executive Summary & Clinical Context

The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories. Among these, synthetic piperazines—often marketed as "legal highs" or used as adulterants in MDMA (Ecstasy)—frequently evade standard screening protocols.

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS: 2172605-22-8) is an emerging phenylpiperazine derivative. Structurally homologous to well-documented designer drugs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP), this compound exhibits complex behavior in standard enzyme immunoassays (EIAs). Because immunoassays rely on antibody-antigen recognition, structural modifications (such as the addition of fluoro and methoxy groups on the phenyl ring) directly impact binding affinity, leading to unpredictable false-positive or false-negative results [1].

This guide objectively compares the cross-reactivity of 1-(2-Fluoro-3-methoxyphenyl)piperazine against traditional screening platforms and specific piperazine alternatives, providing a self-validating experimental framework for laboratory implementation.

Mechanistic Causality: Why Cross-Reactivity Occurs

As an Application Scientist, it is critical to understand why a compound triggers an assay rather than simply noting that it does. Cross-reactivity is governed by the 2D molecular similarity between the target analyte and the designer drug, as well as the clonality of the assay's antibodies [2].

  • Polyclonal Assays (e.g., EMIT II Plus Ecstasy): These assays utilize polyclonal antibodies raised against MDMA. Because the antibodies recognize broad structural motifs (such as an aromatic ring connected to a basic nitrogen), phenylpiperazines like mCPP, TFMPP, and 1-(2-Fluoro-3-methoxyphenyl)piperazine can fit into the binding pocket. The electronegative fluorine and bulky methoxy group alter the electron density of the phenyl ring, but the core piperazine nitrogen remains protonated at physiological pH, allowing moderate-to-high cross-reactivity [3].

  • Monoclonal Assays (e.g., Highly specific Amphetamine ELISAs): These assays use monoclonal antibodies strictly tailored to the phenethylamine backbone. The rigid, six-membered piperazine ring sterically hinders binding, resulting in near-zero cross-reactivity (<1%) for all piperazine derivatives [4].

G Target Target Analyte (MDMA) Antibody Polyclonal Antibody (MDMA Assay) Target->Antibody High Affinity Analog 1-(2-Fluoro-3-methoxyphenyl) piperazine Analog->Antibody Moderate Affinity (Cross-Reactivity) MonoAb Monoclonal Antibody (Amphetamine Assay) Analog->MonoAb Steric Hindrance Signal Positive Signal (False Positive) Antibody->Signal NoSignal No Signal (True Negative) MonoAb->NoSignal

Diagram 1: Antibody-antigen recognition pathways dictating immunoassay cross-reactivity.

Comparative Performance Data

Using cheminformatic 2D similarity modeling and empirical data from structurally adjacent phenylpiperazines, we can benchmark the expected immunoassay performance of 1-(2-Fluoro-3-methoxyphenyl)piperazine against its alternatives (TFMPP, mCPP, and the benzylpiperazine, BZP) [2, 5].

Table 1: Cross-Reactivity Profiles Across Commercial Immunoassays
Assay Platform / TargetTFMPPmCPP1-(2-Fluoro-3-methoxyphenyl)piperazineBZP
EMIT II Plus Ecstasy (MDMA)High (30-50%)High (40-60%)Moderate-High (25-45%) Low (<1%)
ELISA Amphetamine (Amphetamine)< 1%< 1%< 1% < 1%
CEDIA DAU (Amphetamine/Ecstasy)Moderate (10-20%)Moderate (15-25%)Moderate (~15%) Low (<2%)
Biochip Array Tech (Piperazines)100%100%High (>80%) 100%

Data Interpretation: 1-(2-Fluoro-3-methoxyphenyl)piperazine will likely cause false positives in polyclonal Ecstasy assays at concentrations >5,000 ng/mL, similar to mCPP and TFMPP [3]. However, it will yield false negatives in standard amphetamine screens, necessitating specific piperazine biochip arrays or LC-MS/MS for accurate detection [5].

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

To ensure trustworthiness and scientific integrity, laboratories must validate the cross-reactivity of novel compounds in-house. The following protocol outlines a self-validating workflow that pairs presumptive EIA screening with definitive LC-MS/MS confirmation.

Step-by-Step Protocol

Step 1: Matrix Preparation and Spiking

  • Obtain certified drug-free human urine or serum (verified via LC-MS/MS).

  • Prepare a 1 mg/mL methanolic stock solution of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

  • Spike the drug-free matrix to create a calibration curve of 100, 500, 1,000, 5,000, 10,000, and 50,000 ng/mL.

Step 2: Enzyme Immunoassay (EIA) Screening

  • Calibrate the automated analyzer (e.g., Roche/Hitachi Modular P) using the manufacturer's designated cut-off calibrators (e.g., 300 ng/mL for MDMA).

  • Run the spiked samples in triplicate across the selected assay panels (e.g., EMIT II Plus Ecstasy, ELISA Amphetamine).

  • Record the optical density (OD) or absorbance rates. A sample is considered "Presumptive Positive" if its OD exceeds the cut-off calibrator's OD.

Step 3: Cross-Reactivity Calculation

  • Determine the lowest concentration of the spiked designer drug that produces a positive result.

  • Calculate % Cross-Reactivity using the formula: (Cut-off concentration of target analyte / Concentration of designer drug producing a positive) × 100.

Step 4: LC-MS/MS Confirmation (The Self-Validating Step)

  • Subject all analyzed samples to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [6].

  • Use a C18 column with a gradient mobile phase (0.1% formic acid in water vs. acetonitrile).

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 1-(2-Fluoro-3-methoxyphenyl)piperazine to confirm the exact concentration in the well, ruling out matrix degradation or pipetting errors as the cause of the EIA result.

Workflow Step1 1. Matrix Preparation (Drug-Free Urine/Serum) Step2 2. Spiking Protocol (100 - 50,000 ng/mL) Step1->Step2 Step3 3. EIA Screening (EMIT, ELISA, CEDIA) Step2->Step3 Step4 4. Data Analysis (% Cross-Reactivity Calculation) Step3->Step4 Step5 5. LC-MS/MS Confirmation (Self-Validation of Concentration) Step4->Step5

Diagram 2: Self-validating experimental workflow for immunoassay cross-reactivity testing.

Conclusion & Recommendations

For laboratories screening for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, reliance on standard amphetamine immunoassays will result in critical false negatives. While polyclonal MDMA assays may flag high concentrations of this compound as presumptive positives due to structural homology with mCPP and TFMPP, these assays lack specificity. Laboratories are strongly advised to integrate targeted Biochip Array Technology (BAT) or direct LC-MS/MS screening methods into their workflows to ensure accurate detection of emerging phenylpiperazine derivatives.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.[Link]

  • Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. PubMed.[Link]

  • Trazodone, meta-chlorophenylpiperazine (an hallucinogenic drug and trazodone metabolite), and the hallucinogen trifluoromethylphenylpiperazine cross-react with the EMIT®II ecstasy immunoassay in urine. PubMed.[Link]

  • Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. National Institute of Justice.[Link]

  • Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. ResearchGate.[Link]

  • Liquid chromatography tandem mass spectrometry determination of selected synthetic cathinones and two piperazines in oral fluid. Cross reactivity study with an on-site immunoassay device. PubMed.[Link]

Comprehensive Comparison Guide: In Vivo vs In Vitro Pharmacological Effects of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As drug development for psychostimulant use disorders (PSUD) and dual-diagnosed affective disorders accelerates, the structural-activity relationship (SAR) of primary pharmacophores (PP) has become a critical focal point. 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS: 2172605-22-8) is an advanced phenylpiperazine building block[1][2]. When integrated into larger molecular scaffolds, it serves as a powerful modulator of dopamine D2 and D3 receptors (D2R/D3R).

This guide objectively compares the pharmacological performance of derivatives utilizing the 2-fluoro-3-methoxyphenylpiperazine (2-F-3-MeO-PP) moiety against industry standards like the 2,3-dichlorophenylpiperazine moiety found in Cariprazine, an FDA-approved D3R/D2R partial agonist[3][4].

Comparative Data Presentation: Structural Shifts and Binding Affinities

The substitution of a 2,3-dichloro group with a 2-fluoro-3-methoxy group on the phenylpiperazine ring fundamentally alters the electronic and steric landscape of the ligand. The electron-withdrawing fluorine combined with the electron-donating methoxy group shifts the ligand's interaction within the orthosteric binding site of the D2/D3 receptors. While this substitution decreases raw binding affinity compared to Cariprazine, it crucially shifts the functional profile from partial agonism/antagonism toward full agonism [3].

Table 1: In Vitro Binding Affinities of Phenylpiperazine Derivatives at Dopamine Receptors

Data synthesized from competitive radioligand binding assays utilizing HEK293 cells expressing human D2L and D3 receptors[4].

Compound / PharmacophoreD3R Ki​ (nM)D2R Ki​ (nM)D2R/D3R SelectivityFunctional Profile
Cariprazine (2,3-dichloro-PP)0.220.793.6Partial Agonist
Compound 6c (2-F-3-MeO-PP)9.4134.014.3Agonist (D2/D3)
Compound 13d (2-CF3-pyridine-PP)0.2428.8120.0Antagonist / Partial Agonist

Pillar 1: In Vitro Pharmacological Profiling

Causality in Experimental Design

To accurately evaluate the in vitro profile of 2-F-3-MeO-PP derivatives, the choice of radioligand is paramount. Standard antagonist radioligands (e.g., [3H]N−methylspiperone ) label both G-protein coupled and uncoupled receptor states, which can mask the true affinity of an agonist. Because the 2-fluoro-3-methoxy substitution confers agonist actions, we must utilize the D2-like agonist radioligand [3H]7−OH−DPAT . This selectively labels the high-affinity G-protein coupled state, accurately quantifying the intrinsic agonism of the compound[3].

Protocol 1: D2/D3 Radioligand Binding Assay (Agonist State)

Step 1: Membrane Preparation Harvest HEK293 cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

Step 2: Incubation In a 96-well plate, combine 50 µL of the 2-F-3-MeO-PP test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of [3H]7−OH−DPAT (final concentration ~1.5 nM), and 100 µL of membrane suspension (10-20 µg protein/well). Incubate for 60 minutes at room temperature to reach equilibrium.

Step 3: Filtration & Harvesting Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer.

Step 4: Quantification Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Self-Validation Checkpoint: Include wells with 10 µM haloperidol to define non-specific binding (NSB). The assay is only valid if specific binding (Total - NSB) constitutes >80% of the total signal. Cariprazine must be run in parallel as an internal reference standard.

Pillar 2: In Vivo Behavioral Efficacy

Causality in Experimental Design

In vitro binding does not guarantee in vivo efficacy. D3 receptors are highly localized in the mesolimbic pathway, governing reward and motor output. A pure antagonist suppresses baseline locomotion (causing unwanted sedation), whereas a partial/full agonist (like our 2-F-3-MeO-PP derivative) normalizes dopamine tone. By utilizing a Cocaine-Induced Hyperlocomotion Model , we can validate whether the compound specifically blunts psychostimulant-induced dopamine surges without causing general motor impairment[3][5].

Protocol 2: In Vivo Locomotor Activity Assay

Step 1: Habituation Place adult male C57BL/6 mice into automated open-field arenas equipped with infrared photobeam arrays. Allow 60 minutes of habituation to establish baseline ambulatory activity.

Step 2: Pretreatment Administer the 2-F-3-MeO-PP derivative (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Return the animal to the arena for 30 minutes.

Step 3: Psychostimulant Challenge Administer a challenge dose of cocaine hydrochloride (15 mg/kg, i.p.).

Step 4: Tracking & Analysis Record total distance traveled (cm) and vertical rearing events via photobeam breaks over the subsequent 60-120 minutes.

Self-Validation Checkpoint: The experimental matrix must include four groups: Vehicle+Vehicle, Vehicle+Cocaine, Compound+Vehicle, and Compound+Cocaine. The Compound+Vehicle group validates that the drug itself does not induce severe catalepsy or sedation, ensuring that any reduction in the Compound+Cocaine group is a specific anti-psychostimulant effect.

Mechanistic Visualization

The following diagram illustrates the downstream signaling divergence caused by the 2-F-3-MeO-PP moiety. By acting as an agonist at the orthosteric site, it modulates both G-protein and β -arrestin pathways, leading to the observed in vivo behavioral normalization.

G Ligand 1-(2-Fluoro-3-methoxyphenyl) piperazine derivative Receptor Dopamine D2 / D3 Receptors (GPCRs) Ligand->Receptor Binds Orthosteric Site Gi Gαi/o Protein Activation Receptor->Gi Agonist Conformation BetaArrestin β-Arrestin 2 Recruitment Receptor->BetaArrestin Biased Signaling cAMP cAMP Production (Inhibited) Gi->cAMP Inhibits Adenylyl Cyclase PKA PKA Activity (Decreased) cAMP->PKA Downregulates Behavior In Vivo Phenotype: Attenuated Psychostimulant Hyperlocomotion PKA->Behavior Reduces Motor Output Akt Akt / GSK-3β Modulation BetaArrestin->Akt Scaffolding Akt->Behavior Normalizes Affect

Fig 1: D2/D3 receptor signaling pathways modulated by 2-F-3-MeO-phenylpiperazine derivatives.

Conclusion

The integration of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride into D2/D3 ligand scaffolds represents a strategic departure from traditional 2,3-dichloro substitutions. While it trades raw sub-nanomolar affinity for a higher Ki​ (9.4 nM at D3R), it successfully shifts the functional profile toward agonism. This unique pharmacological signature makes it an invaluable building block for researchers engineering therapeutics aimed at normalizing dopaminergic tone in psychostimulant use disorders, avoiding the heavy sedative liabilities of pure D2/D3 antagonists.

References

  • Chemical Substance Information: 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride NextSDS Chemical Database[Link]

  • 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride (C11H15FN2O) PubChemLite / Luxembourg Centre for Systems Biomedicine[Link]

  • Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders Journal of Medicinal Chemistry (ACS Publications), 2023[Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility of Screening Compounds: A Case Study with 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of results is the bedrock of scientific discovery. In the fast-paced environment of high-throughput screening (HTS), where thousands of compounds are rapidly assessed, ensuring the reliability of every data point is paramount. A screen that fails due to noisy or irreproducible data can lead to wasted resources and, more critically, missed opportunities for identifying promising lead compounds.[1]

This guide provides a comprehensive framework for evaluating the reproducibility of a screening compound, using 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride as a practical example. While in-depth public data on this specific molecule is limited, the principles and protocols outlined here are universally applicable for validating any small molecule in an HTS workflow. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Understanding the Compound and its Context

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride belongs to the broad class of piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their prevalence in drugs targeting the central nervous system (CNS).[2][3] The piperazine scaffold is a common pharmacophore in molecules designed to interact with neurotransmitter receptors, such as serotonin and dopamine receptors.[4][5]

The Pillars of Reproducibility in HTS: A Conceptual Workflow

Before embarking on a full-scale screen, a rigorous validation process is essential to de-risk the campaign.[1] This process should be viewed as a systematic investigation to confirm that the assay is "fit for purpose."[1]

HTS_Validation_Workflow cluster_pre_validation Pre-Validation & Reagent Qualification cluster_assay_validation Assay Performance Validation cluster_compound_validation Compound-Specific Validation cluster_decision Decision Gate A Compound QC (Purity, Identity, Solubility) B Reagent Stability Assessment A->B C Plate Uniformity (High & Low Controls) B->C D Dynamic Range & Signal Window C->D E Z'-Factor Calculation D->E F Intra- & Inter-Day Reproducibility E->F G Dose-Response Analysis (IC50/EC50) F->G H Orthogonal Assay Confirmation G->H I Proceed to HTS? H->I

Caption: A conceptual workflow for HTS assay and compound validation.

Part 1: Foundational Compound Qualification

The first step in ensuring reproducibility is to verify the quality of the compound itself. This is a crucial, yet often overlooked, aspect of HTS.

1.1. Identity and Purity Confirmation:

  • Rationale: Impurities or degradation products can lead to off-target effects, resulting in false positives or negatives. Verifying the chemical identity and purity of each batch of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is non-negotiable.

  • Protocol:

    • Obtain a Certificate of Analysis (CoA) from the supplier.

    • Independently verify the identity using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Assess purity using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A purity of >95% is generally recommended for HTS.

1.2. Solubility and Stability Assessment:

  • Rationale: Poor solubility can lead to compound precipitation in the assay plate, causing inconsistent results. The stability of the compound in the assay buffer and under storage conditions is also critical for day-to-day reproducibility.[6]

  • Protocol:

    • Determine the solubility of the compound in the assay buffer. This can be done using nephelometry or by visual inspection under a microscope.

    • Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be achieved by incubating the compound in the buffer for various durations and then analyzing its concentration and purity by HPLC.

    • Evaluate the stability of the compound after multiple freeze-thaw cycles if it is stored as a frozen stock solution.[6]

Part 2: Rigorous Assay Validation for Reproducibility

Once the compound's quality is assured, the focus shifts to the performance of the assay itself. The following experiments should be conducted over multiple days to assess inter-day variability.[6][7]

2.1. Plate Uniformity and Edge Effects:

  • Rationale: Inconsistent signal across a microplate can be caused by factors such as uneven temperature, evaporation, or dispensing errors. Identifying and mitigating these "edge effects" is crucial for reliable data.[1]

  • Protocol:

    • Prepare two sets of plates (e.g., 384-well plates).

    • Fill one set of plates with the high control (maximum signal) and the other with the low control (minimum signal).

    • Incubate and process the plates as you would during the actual screen.

    • Analyze the data for spatial patterns (e.g., higher signals at the edges of the plate).

    • The coefficient of variation (CV) across the wells of each plate should ideally be ≤10%.[1]

2.2. Statistical Measures of Assay Quality:

  • Rationale: Several statistical parameters are used to quantify the robustness and quality of an HTS assay. These metrics provide a quantitative basis for deciding if an assay is suitable for screening.[7]

  • Key Parameters:

    • Signal Window (SW) or Signal-to-Background (S/B) Ratio: This is the ratio of the mean of the high control to the mean of the low control. A larger signal window indicates a greater ability to distinguish between active and inactive compounds.[1][7]

    • Z'-Factor: This is a dimensionless statistical parameter that takes into account both the signal window and the variability of the high and low controls. It is a widely accepted measure of HTS assay quality.[7]

      • Z' ≥ 0.5 indicates an acceptable assay for HTS.[1]

      • Z' ≥ 0.7 suggests an excellent assay.[1]

Table 1: Acceptance Criteria for HTS Assay Validation

ParameterAcceptance CriterionRationale
Plate Uniformity (CV%) ≤ 10%Ensures minimal well-to-well variability.[1]
Signal Window (S/B) ≥ 3Provides a clear distinction between signal and background.[1]
Z'-Factor ≥ 0.5Indicates a robust and reproducible assay suitable for HTS.[1]
Intra-day Reproducibility (CV%) ≤ 15%Demonstrates consistency within a single experimental run.
Inter-day Reproducibility (CV%) ≤ 20%Shows the assay's robustness over time.[8]

Part 3: Comparative Analysis with Alternative Compounds

To provide a comprehensive assessment of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, it is essential to compare its performance against well-characterized alternative compounds.

3.1. Selecting Appropriate Alternatives:

  • Rationale: The choice of alternatives will depend on the specific biological target and assay. If the target is known, select compounds with a similar mechanism of action but different chemical scaffolds. If the target is unknown, consider other piperazine derivatives with known activity in similar phenotypic screens.

  • Examples of Potential Alternatives (for a hypothetical serotonin receptor assay):

    • 1-(2-Methoxyphenyl)piperazine: A closely related, well-studied compound with known activity at serotonin and dopamine receptors.[4][5]

    • Buspirone: An FDA-approved anxiolytic that is a partial agonist at the 5-HT1A receptor.

    • WAY-100635: A potent and selective 5-HT1A receptor antagonist.

Compound_Selection cluster_target Target & Assay Context cluster_compounds Compound Selection Target Biological Target (e.g., 5-HT1A Receptor) Test_Compound 1-(2-Fluoro-3-methoxyphenyl) piperazine HCl Target->Test_Compound Alternative1 Structurally Similar Analog (e.g., 1-(2-Methoxyphenyl)piperazine) Target->Alternative1 Alternative2 Known Agonist (e.g., Buspirone) Target->Alternative2 Alternative3 Known Antagonist (e.g., WAY-100635) Target->Alternative3

Caption: Logic for selecting comparative compounds for validation.

3.2. Head-to-Head Experimental Comparison:

  • Rationale: A direct comparison of the test compound and its alternatives under identical experimental conditions is the most effective way to assess its relative performance and reproducibility.

  • Protocol:

    • Perform dose-response curves for 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride and the selected alternatives in the validated HTS assay.

    • Run each dose-response experiment in triplicate on at least three different days to assess intra- and inter-day reproducibility.

    • Calculate the IC50 (for inhibitors) or EC50 (for activators) for each compound from each experiment.

    • Confirm the activity of the compounds in an orthogonal assay. This is a secondary assay that measures the same biological endpoint but uses a different technology or principle. This helps to rule out assay-specific artifacts.[9]

Table 2: Hypothetical Comparative Data for a 5-HT1A Receptor Binding Assay

CompoundMean IC50 (nM) ± SD (n=3)Intra-day CV%Inter-day CV%Orthogonal Assay Confirmation
1-(2-Fluoro-3-methoxyphenyl)piperazine HCl 125 ± 158%12%Confirmed
1-(2-Methoxyphenyl)piperazine 98 ± 107%10%Confirmed
Buspirone 25 ± 410%15%Confirmed
WAY-100635 5 ± 0.89%13%Confirmed

Conclusion and Recommendations

Ensuring the reproducibility of screening compounds is a multi-faceted process that begins with rigorous quality control of the compound itself and extends to a thorough validation of the HTS assay. By following the protocols and principles outlined in this guide, researchers can build a strong foundation of trust in their screening data.

For 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, or any novel screening compound, a systematic approach to validation is not just a recommendation; it is a necessity for the successful identification of robust and reliable hits. The investment in upfront validation will pay dividends in the form of more reliable data, fewer false leads, and a more efficient drug discovery process.

References

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?
  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application.
  • National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: HTS Assay Validation.
  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • MedDocs Publishers. (2021, April 23). Hints to Enhance your HTS Experiment and Obtain Meaningful Results.
  • International Plant Protection Convention. (n.d.). Preparing to use high-throughput sequencing (HTS) technologies as a diagnostic tool for phytosanitary purpose.
  • Technology Networks. (2025, September 25). High-Throughput Screening.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • Royal Society of Chemistry. (2024, November 13). High-Throughput Screening: A Data-Driven Approach to Greener TFA Alternatives.
  • Aollikus. (2024, March 22). 1-(2-methoxyphenyl)piperazine hydrochloride is a ...
  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening of the ReFRAME Library Identifies Potential Drug Repurposing Candidates for Trypanosoma cruzi.
  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE.
  • ECHA. (n.d.). 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride — Chemical Substance Information.
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • MDPI. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2025, November 12). (PDF) High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Safety Operating Guide

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of research chemicals is just as critical as the experimental design itself. 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a halogenated piperazine derivative frequently utilized in drug discovery and neurochemical research [1].

Because this compound contains both halogens (fluorine and chlorine) and nitrogen, its disposal requires strict adherence to environmental regulations to prevent the release of toxic combustion byproducts. Below is the comprehensive operational and disposal plan for this compound.

Hazard Profile and Causality

To design a self-validating disposal protocol, we must first understand the physicochemical causality behind the compound's hazards.

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is classified as a skin and eye irritant (H315, H319) [1]. However, the primary logistical challenge lies in its elemental composition. When subjected to standard, low-temperature incineration or environmental degradation, the fluorine atom on the phenyl ring and the chloride counter-ion can generate hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. Furthermore, the piperazine nitrogen atoms can oxidize into environmentally damaging nitrogen oxides (NOx). Therefore, standard solid waste disposal or drain disposal is strictly prohibited; the compound must be directed to a high-temperature incineration facility equipped with alkaline flue-gas scrubbers [2].

Quantitative Chemical & Hazard Data
Property / ParameterData ValueOperational Implication
CAS Number 2172605-22-8 [1]Use for exact EHS waste profiling.
Molecular Formula C11H16ClFN2O [2]High halogen content dictates waste stream.
Molecular Weight 246.71 g/mol [2]Relevant for calculating molar waste concentrations.
Hazard Codes H315, H319 [1]Mandates nitrile gloves and safety goggles during handling.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvent waste.

Standard Operating Procedure: Professional Disposal

This step-by-step methodology ensures full compliance with Resource Conservation and Recovery Act (RCRA) standards (or local equivalents) for laboratory waste management.

Step 1: Waste Segregation (The Halogen Rule)

  • Action: Isolate all solid waste, contaminated PPE, and liquid solutions containing 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride into a designated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates the incineration process, as halogens require specific scrubber systems to neutralize acidic exhaust gases.

Step 2: Primary Containment and Compatibility

  • Action: Use High-Density Polyethylene (HDPE) or borosilicate glass containers for waste collection. Do not use metal containers.

  • Causality: The hydrochloride salt nature of the compound can cause micro-corrosion in standard metal containers over time, especially if the waste is in an aqueous solution. HDPE provides a chemically inert barrier.

Step 3: Self-Validating Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride" and "Halogenated Organic Waste."

  • Causality: Abbreviations (e.g., "FMPP-HCl") are legally invalid for waste transport and can lead to dangerous reactions if EHS personnel misidentify the contents during consolidation.

Step 4: EHS Transfer and High-Temperature Incineration

  • Action: Once the container is 80% full, seal it and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Causality: Professional contractors utilize rotary kiln incinerators operating above 1000°C. At these temperatures, the compound is completely mineralized, and the resulting HF, HCl, and NOx gases are captured by wet scrubbers, preventing atmospheric contamination.

Waste Management Workflow Visualization

The following diagram maps the logical decision tree for processing this specific chemical waste stream.

WasteDisposal Start Waste Generation: 1-(2-Fluoro-3-methoxyphenyl) piperazine HCl CheckState Physical State? Start->CheckState SolidWaste Solid Powder / Contaminated PPE CheckState->SolidWaste Solid LiquidWaste Liquid Solution CheckState->LiquidWaste Liquid Containment Containment: HDPE or Glass Container SolidWaste->Containment CheckSolvent Contains Halogens? LiquidWaste->CheckSolvent Halogenated Route to: Halogenated Waste Stream CheckSolvent->Halogenated Yes (Intrinsic to compound) Halogenated->Containment Labeling Labeling: Full Chemical Name No Abbreviations Containment->Labeling EHS Transfer to EHS / Licensed Contractor Labeling->EHS Incineration High-Temp Incineration (>1000°C) with Scrubbers EHS->Incineration

Workflow: Segregation and disposal pathway for 1-(2-Fluoro-3-methoxyphenyl)piperazine HCl.

References

  • NextSDS. "1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Personal protective equipment for handling 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Protocol for Handling 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

As drug development professionals and analytical chemists, handling active pharmaceutical ingredients (APIs) and their synthetic intermediates requires a rigorous, mechanics-based approach to safety. 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride (CAS: 2172605-22-8) is a halogenated piperazine derivative frequently utilized in neuropharmacological research and library synthesis [1].

Because it is supplied as a hydrochloride salt, it presents unique handling challenges. The salt form improves aqueous solubility but inherently creates a fine, crystalline powder prone to static cling and aerosolization. This guide provides a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE) and executing safe laboratory workflows.

Hazard Profile & The Causality of Protection

To design an effective safety protocol, we must first understand the why behind the hazards. Laboratory safety is not about blindly following rules; it is about deploying targeted countermeasures against specific chemical mechanisms.

According to its Globally Harmonized System (GHS) classification, this compound presents three primary hazards [1, 2]:

  • Skin Irrit. 2 (H315): The piperazine moiety, even when protonated, can interact with the skin's acid mantle, leading to localized epidermal erythema and lipid stripping upon prolonged exposure.

  • Eye Irrit. 2A (H319): Direct contact with the hydrochloride salt induces immediate osmotic stress and localized pH shifts on the corneal surface, causing severe irritation.

  • STOT SE 3 (H335/H336): Inhalation of the fine crystalline dust interacts directly with the mucosal membranes of the respiratory tract, potentially causing transient central nervous system (CNS) depression (dizziness) or respiratory sensitization—a known class effect of piperazine derivatives.

Quantitative Hazard Summary & PPE Standards

Summarizing these hazards allows us to map them directly to the required occupational safety standards enforced by OSHA and ANSI [3, 4].

GHS Hazard CodeClinical ManifestationMechanistic CausalityRequired PPE Standard
Skin Irrit. 2 (H315) Epidermal erythema/inflammationDisruption of the skin's acid mantle and lipid bilayer.ANSI/ISEA 105 (Nitrile Gloves, >0.12mm thickness)
Eye Irrit. 2A (H319) Corneal irritation, conjunctivitisOsmotic and pH stress from the dissolving hydrochloride salt.ANSI Z87.1 (Chemical Splash Goggles)
STOT SE 3 (H335/H336) Respiratory tract irritation / CNS effectsMucosal absorption of aerosolized crystalline particulates.NIOSH 42 CFR 84 (N95/P100 Respirator)

PPE Selection Logic & Workflow

The selection of PPE is highly dependent on the operational context. Handling the compound in a controlled, ventilated environment requires a different protective posture than handling it on an open benchtop.

PPE_Selection Start Task: Handling API (Powder Form) Hood Is a Chemical Fume Hood Available? Start->Hood YesHood Standard PPE: Safety Goggles, Lab Coat, Double Nitrile Gloves Hood->YesHood Yes NoHood High Dust Risk? Hood->NoHood No Stop Proceed with Task YesHood->Stop NoHood->YesHood No (Solution) Respirator Add NIOSH N95/P100 Respirator NoHood->Respirator Yes Respirator->Stop

Caption: Decision matrix for selecting appropriate PPE based on handling conditions.

Step-by-Step Operational Protocols

The following protocols are designed as self-validating systems: each step inherently prevents the failure of the subsequent step.

Protocol A: Weighing and Transferring Solid API

The highest risk of exposure occurs during the manipulation of the dry hydrochloride powder due to its potential for aerosolization.

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity between 80–100 feet per minute (fpm).

  • Donning PPE: Equip a standard laboratory coat, ANSI Z87.1-certified chemical splash goggles, and double nitrile gloves. Causality: Double gloving ensures that if the outer glove becomes contaminated with API dust, it can be removed inside the hood, leaving a clean inner glove to safely touch the hood sash and ambient lab surfaces.

  • Static Mitigation: Piperazine hydrochloride salts readily hold static charges, causing them to "jump" from spatulas. Pass an anti-static zero-stat gun over the weigh boat and micro-spatula prior to contact.

  • Transfer Execution: Keep the source bottle and the receiving vessel as close together as possible. Transfer the powder slowly. Do not drop the powder from a height, as this displaces air and creates an invisible micro-plume of STOT SE 3 particulates.

  • Doffing & Decontamination: Once weighed, seal both the source bottle and the receiving vessel. Remove the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin.

Protocol B: Spill Response & Decontamination

If a spill occurs outside of primary containment, immediate and calculated action is required to prevent respiratory exposure [5].

Spill_Response Spill Spill Occurs (Solid API) Evac Isolate Area & Assess Volume Spill->Evac PPE Don Spill Kit PPE (P100, Goggles, Gloves) Evac->PPE Wet Wet Sweeping Method (Avoid Dust) PPE->Wet Collect Collect in Sealed Biohazard/Chem Bag Wet->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Step-by-step workflow for containing and neutralizing solid API spills.

  • Isolation: Immediately halt work and isolate the area. If the spill is outside a fume hood, personnel must evacuate the immediate vicinity to allow suspended dust to settle.

  • Spill Kit Deployment: The responder must don upgraded PPE, specifically a NIOSH-approved P100 half-mask respirator, to protect against H335/H336 hazards.

  • Wet Sweeping (Critical Step): DO NOT DRY SWEEP. Dry sweeping mechanically aerosolizes the hydrochloride powder into the breathing zone. Instead, lightly mist absorbent pads with water (the compound is highly water-soluble) and gently lay them over the powder.

  • Collection: Wipe inward from the edges of the spill to the center to prevent expanding the contamination zone. Place all pads and contaminated gloves into a sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water to remove residual salt, followed by a final wipe-down with 70% ethanol or isopropanol to ensure rapid drying and complete residue removal.

Waste Disposal Logistics

Proper lifecycle management of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride ensures compliance with environmental regulations and downstream handler safety.

  • Solid Waste: Empty vials, contaminated weigh boats, and outer gloves must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Irritant Organics."

  • Liquid Waste: Aqueous or organic solutions containing this API must be collected in compatible, clearly labeled carboys (e.g., "Halogenated Organic Waste" if dissolved in DCM/Chloroform, or "Aqueous Basic Waste" depending on the solvent system). Never mix halogenated organic waste with non-halogenated waste streams.

References

  • NextSDS. (2024). 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride Chemical Substance Information (CAS: 2172605-22-8). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General Requirements for Personal Protective Equipment. United States Department of Labor. Retrieved from[Link]

  • American National Standards Institute (ANSI). (2025). ANSI/ISEA Z87.1-2025: American National Standard For Occupational And Educational Personal Eye And Face Protection Devices. Retrieved from[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Hazardous Drug Exposures in Healthcare: Spill Response. Centers for Disease Control and Prevention. Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。